Trelagliptin Succinate
Description
See also: Trelagliptin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNTTUPLQTBJI-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145602 | |
| Record name | Trelagliptin succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029877-94-8 | |
| Record name | Trelagliptin succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trelagliptin succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRELAGLIPTIN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Trelagliptin Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trelagliptin succinate, marketed under the trade name Zafatek among others, is a long-acting, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its unique pharmacological profile, enabling a once-weekly dosing regimen, distinguishes it from other drugs in its class and is rooted in its potent, selective, and sustained mechanism of action.[3][4][5][6] This guide provides an in-depth examination of the molecular interactions, signaling pathways, and key experimental findings that define the therapeutic action of trelagliptin.
Primary Mechanism: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
The central mechanism of trelagliptin is the potent and highly selective inhibition of the enzyme dipeptidyl peptidase-4.[1][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][7] These hormones are released from the gut in response to food intake and are crucial for regulating postprandial glucose levels.[3][8]
By inhibiting DPP-4, trelagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their bioactivity.[1][3][7][9] This enhancement of the incretin system leads to several downstream physiological effects that collectively improve glycemic control:
-
Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to secrete insulin in a glucose-dependent manner.[3][6][7] This means insulin release is augmented primarily when blood glucose levels are high, such as after a meal, which significantly lowers the risk of hypoglycemia compared to other antidiabetic agents.[1][6]
-
Suppression of Glucagon Secretion: GLP-1, when active, suppresses the secretion of glucagon from pancreatic α-cells, particularly when glucose levels are elevated.[3][8][10] Glucagon's primary role is to stimulate hepatic glucose production; its suppression therefore contributes to lower fasting and postprandial blood glucose levels.[3]
-
Improved β-cell Function: Preclinical and clinical evidence suggests that incretin-based therapies, including DPP-4 inhibitors, may help preserve pancreatic β-cell mass by promoting their proliferation and inhibiting apoptosis.[8][10]
Beyond its primary effects on glucose metabolism, some studies suggest that trelagliptin may also improve insulin resistance by increasing the translocation of GLUT4 glucose transporters in adipocytes and reducing the production of free fatty acids.[11]
Signaling Pathway of Trelagliptin Action
Caption: Core signaling pathway of Trelagliptin.
Quantitative Data on Trelagliptin's Potency and Kinetics
Trelagliptin's efficacy is defined by its high potency, selectivity, and unique kinetic properties that contribute to its sustained action.
Table 1: In Vitro DPP-4 Inhibitory Potency (IC50)
| Enzyme Source | Trelagliptin | Alogliptin | Sitagliptin | Reference |
| Recombinant Human DPP-4 | 1.3 nmol/L | 5.3 nmol/L | - | [2] |
| Human Plasma DPP-4 | 4.2 nmol/L | 10 nmol/L | - | [2][4] |
| Caco-2 Cell DPP-4 | 5.4 nmol/L | - | - | [4][12] |
| Rat Plasma DPP-4 | 9.7 nmol/L | 18 nmol/L | - | [2][4] |
| Dog Plasma DPP-4 | 6.2 nmol/L | - | - | [4][12] |
As shown, trelagliptin is approximately 4-fold more potent than alogliptin and 12-fold more potent than sitagliptin against human DPP-4.[4][13][14]
Table 2: Kinetic and Binding Properties of Trelagliptin
| Parameter | Value / Description | Significance | Reference |
| Inhibition Type | Reversible, Substrate-Competitive | Trelagliptin competes with the natural DPP-4 substrates (GLP-1, GIP) at the enzyme's active site. | [4][12][15] |
| Binding Interaction | Non-covalent | Confirmed by X-ray crystallography, distinguishing it from covalent inhibitors. | [4][12][14][15] |
| Binding Characteristic | Slow-Binding Inhibitor | Forms an initial weak complex that slowly isomerizes to a more stable, tightly-bound complex. | [4][5][12] |
| Dissociation Half-Life (t1/2) | ≈ 30 minutes | Significantly slower dissociation from the enzyme compared to alogliptin (≈ 3.7 min), contributing to sustained inhibition. | [4][5][6][12] |
| Apparent Ki | 61 nmol/L | Represents the apparent inhibition constant for the initial enzyme-inhibitor complex. | [13][15] |
Table 3: In Vivo Pharmacodynamic Properties
| Parameter | Value / Description | Context | Reference |
| EC50 (Plasma DPP-4 Inhibition) | 1.43 ng/mL | The plasma concentration of trelagliptin required to achieve 50% inhibition of plasma DPP-4 activity in T2DM patients. | [4] |
| EC70 (Plasma DPP-4 Inhibition) | 2.31 ng/mL | The plasma concentration of trelagliptin required to achieve 70% inhibition of plasma DPP-4 activity in T2DM patients. | [4] |
| Sustained Inhibition | >70% inhibition maintained 168 hours (7 days) post-dose | A 100 mg once-weekly dose provides sustained DPP-4 inhibition throughout the dosing interval. | [6][15] |
Experimental Protocols
The characterization of trelagliptin's mechanism of action relies on standardized biochemical and biophysical assays.
Protocol 1: In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of trelagliptin against DPP-4.
Methodology:
-
Enzyme Source: Recombinant human DPP-4 or DPP-4 from plasma (human, rat, dog) or partially purified Caco-2 cell extracts were used.[4][13]
-
Substrate: A chromogenic substrate, Gly-Pro-p-nitroanilide (GP-pNA), or a fluorogenic substrate, Gly-Pro-7-amido-4-methyl-coumarin (GP-AMC), was used.[13]
-
Procedure:
-
The enzyme was pre-incubated with varying concentrations of trelagliptin in a suitable buffer (e.g., Tris-HCl with 0.1% CHAPS) for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).[13]
-
The reaction was initiated by the addition of the substrate (e.g., GP-pNA).
-
The rate of substrate hydrolysis was measured by monitoring the increase in absorbance (for GP-pNA) or fluorescence (for GP-AMC) over time using a plate reader.
-
-
Data Analysis: The reaction rates were plotted against the logarithm of the inhibitor concentration. The IC50 value was calculated by fitting the data to a four-parameter logistic equation.
Experimental Workflow for IC50 Determination
Caption: Workflow for DPP-4 inhibition assay.
Protocol 2: Kinetic Analysis of DPP-4 Inhibition
Objective: To characterize the mode of inhibition (e.g., competitive) and determine kinetic parameters like dissociation rate.
Methodology:
-
Competitive Inhibition Study:
-
Initial reaction rates were measured at various fixed concentrations of trelagliptin across a range of substrate concentrations bracketing the Michaelis-Menten constant (Km).
-
The data were plotted in a Lineweaver-Burk (double-reciprocal) format (1/rate vs. 1/[substrate]).[13] A pattern of intersecting lines on the y-axis is indicative of competitive inhibition.
-
-
Slow-Binding and Dissociation Rate Study:
-
To measure the dissociation rate, a pre-formed, stable complex of DPP-4 and a high concentration of trelagliptin was prepared.
-
This complex was then rapidly diluted (e.g., 100-fold) into a solution containing the substrate.
-
The recovery of DPP-4 activity was monitored over time as trelagliptin dissociated from the enzyme. The resulting progress curves were fitted to a first-order equation to determine the dissociation rate constant (k_off) and the dissociation half-life (t1/2).
-
Protocol 3: X-ray Crystallography
Objective: To elucidate the three-dimensional structure of the trelagliptin-DPP-4 complex and confirm the non-covalent binding mode.
Methodology:
-
Protein Expression and Purification: Human DPP-4 enzyme was expressed and purified to high homogeneity.
-
Co-crystallization: The purified DPP-4 was incubated with an excess of trelagliptin to ensure complex formation and then subjected to crystallization screening.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the resulting crystals. The data were processed to determine the electron density map, from which the atomic coordinates of the protein-inhibitor complex were built and refined. The final structure revealed the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between trelagliptin and the amino acid residues in the DPP-4 active site.[4][12][14]
Conclusion: Basis for Once-Weekly Dosing
The mechanism of action of trelagliptin is a result of a confluence of optimized pharmacological properties. Its high potency ensures that a low concentration is sufficient for significant DPP-4 inhibition.[4][12] Crucially, its slow-binding kinetics and very slow rate of dissociation from the DPP-4 enzyme mean that the inhibitory effect is prolonged long after plasma concentrations of the drug have declined.[4][6] This sustained target engagement, combined with its pharmacokinetic profile, is the fundamental basis for its efficacy as a once-weekly therapy for type 2 diabetes mellitus.[3][4]
Logical Relationship of Trelagliptin's Properties
Caption: From molecular properties to clinical efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Trelagliptin - Wikipedia [en.wikipedia.org]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 10. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 12. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Trelagliptin Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Trelagliptin Succinate, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Trelagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[2] Trelagliptin is administered as a succinate salt and is notable for its once-weekly oral dosing regimen.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in various patents and publications. A common and efficient route starts from 4-fluoro-2-methylbenzonitrile.[1][2] The overall synthetic scheme is outlined below, followed by detailed experimental protocols for each step.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile
To a solution of 4-fluoro-2-methylbenzonitrile (3.0 kg) in acetonitrile (23.7 kg) is added N-bromosuccinimide (4.0 kg) and azobisisobutyronitrile (AIBN) (0.15 kg).[3] The reaction mixture is heated to 70°C and stirred for 8 hours. After completion of the reaction, the acetonitrile is removed under reduced pressure. Dichloromethane (25 kg) is added, and the mixture is stirred. The resulting solid is filtered and washed with dichloromethane (12 kg). The filtrate is then washed three times with a 7% aqueous solution of sodium sulfite (15 kg). The organic phase is concentrated to yield crude 2-(bromomethyl)-4-fluorobenzonitrile, which is used in the next step without further purification.
Step 2: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
To the crude 2-(bromomethyl)-4-fluorobenzonitrile from the previous step is added N-methylpyrrolidone (NMP) (15 kg), followed by 6-chloro-3-methyluracil (3.03 kg) and potassium carbonate (2.91 kg).[3] The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.
Alternative Procedure: 2-cyano-5-fluorobenzyl bromide (21.40 g, 0.1 mol) and 6-chloro-3-methyluracil (16.86 g, 0.105 mol) are added to 250 mL of tetrahydrofuran. The mixture is heated to 30°C and stirred for 15 minutes. Cuprous acetylacetonate (1.07 g) and potassium carbonate (14.51 g, 0.105 mol) are then added, and the mixture is heated to 60°C for 3 hours. After the reaction, water is added to the system, and the mixture is stirred and filtered. The filter cake is washed with petroleum ether and dried to yield the intermediate product with a purity of 99.21% by HPLC.[4]
Step 3: Synthesis of Trelagliptin (Free Base)
The intermediate from Step 2 and (R)-3-aminopiperidine hydrochloride are subjected to a nucleophilic substitution reaction. In a typical procedure, the reaction is carried out in an alcohol solvent (e.g., C1-C4 alcohol) in the presence of a phosphate buffer and a phase transfer catalyst.[5] The molar ratio of (R)-3-aminopiperidine to the starting intermediate is typically between 1.1 and 1.9.[5] The reaction is heated until completion. After the reaction, the Trelagliptin free base is isolated.
Step 4: Synthesis of this compound
The crude Trelagliptin free base is dissolved in a suitable organic solvent, such as a mixture of isopropanol and water.[1] Succinic acid is then added to the solution. The mass ratio of succinic acid to Trelagliptin is typically in the range of 0.30-0.60.[5] The mixture is heated to 60-80°C to facilitate salt formation and then cooled to allow for crystallization. The resulting solid is filtered, washed, and dried to yield this compound. For high purity, recrystallization can be performed using a 9:1 combination of isopropyl alcohol and water.[1]
Characterization of this compound
The comprehensive characterization of this compound is crucial for confirming its identity, purity, and quality. The following section details the analytical methods and expected data.
Analytical Methods Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for quantifying any related substances.
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Xselect CSH™ C18 (250mm × 4.6mm, 5.0µm)[6] | Cosmosil 5µm (250mm x 4.6mm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water[6] | Buffer |
| Mobile Phase B | 0.05% Trifluoroacetic acid in acetonitrile[6] | Buffer and Acetonitrile (20:80 v/v) |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 224 nm and 275 nm[6] | 225 nm |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
| Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorobenzonitrile ring, the methylene protons of the benzyl group, the protons of the pyrimidinedione ring, the protons of the piperidine ring, and the methyl group protons. |
| ¹³C NMR | Signals corresponding to the carbons of the fluorobenzonitrile, pyrimidinedione, and piperidine rings, as well as the methyl and methylene carbons. |
2D NMR techniques such as COSY, HSQC, and HMBC are employed for the complete and unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Trelagliptin.
| Technique | Expected m/z |
| LC-MS/MS | [M+H]⁺ for Trelagliptin free base. The multiple reaction monitoring (MRM) transition of m/z 358.2 to 133.9 is characteristic for Trelagliptin.[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (amine) | Stretching vibrations in the region of 3300-3500 cm⁻¹ |
| C≡N (nitrile) | Stretching vibration around 2230 cm⁻¹ |
| C=O (amide/imide) | Stretching vibrations in the region of 1650-1750 cm⁻¹ |
| C-F (aryl fluoride) | Stretching vibration in the region of 1100-1300 cm⁻¹ |
| O-H and C=O (carboxylic acid of succinate) | Broad O-H stretch and C=O stretch |
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Trelagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, GLP-1 and GIP, which play a crucial role in glucose homeostasis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic route is robust and scalable, and the analytical methods described are suitable for the comprehensive characterization of the final active pharmaceutical ingredient. The information contained herein is intended to support further research and development efforts in the field of diabetes therapeutics.
References
- 1. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. CN105669645A - Trelagliptin and preparation method of succinate thereof - Google Patents [patents.google.com]
- 4. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105669645B - Preparation method of trelagliptin and succinate thereof - Google Patents [patents.google.com]
- 6. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Trelagliptin Succinate: A Technical Guide
Introduction
Trelagliptin Succinate, marketed under brand names like Zafatek, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] It is distinguished within its class by a pharmacokinetic profile that permits a once-weekly oral dosing regimen for the management of type 2 diabetes mellitus (T2DM).[1][2][5] This unique characteristic is designed to improve patient adherence compared to daily medications.[2][6] The development of Trelagliptin by Takeda Pharmaceutical Company involved extensive preclinical evaluation to establish its mechanism of action, efficacy, safety, and pharmacokinetic properties, paving the way for its successful clinical application.[1] This guide provides an in-depth overview of the core preclinical studies that underpin the therapeutic use of this compound.
Mechanism of Action
Trelagliptin exerts its glucose-lowering effect by targeting the DPP-4 enzyme, a key regulator of incretin hormones.[1][2][3]
1.1. Inhibition of DPP-4 and Enhancement of Incretin Hormones
The primary mechanism of Trelagliptin is the selective, reversible, and competitive inhibition of the DPP-4 enzyme.[1][4] DPP-4 is responsible for the rapid degradation of two crucial incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a vital role in glucose homeostasis.
By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[1][2] This enhancement of the endogenous incretin system leads to several beneficial downstream effects:
-
Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta cells to release insulin in a glucose-dependent manner, primarily controlling post-meal blood glucose spikes.[2]
-
Suppression of Glucagon Release: GLP-1 also acts on pancreatic alpha cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2] This action helps to lower fasting blood glucose levels.
A key feature of Trelagliptin is its high selectivity for DPP-4 over related proteases like DPP-8 and DPP-9.[1][4] Inhibition of DPP-8 and DPP-9 has been linked to toxicities in preclinical animal studies, making Trelagliptin's selectivity a significant safety advantage.[1]
1.2. Improving Insulin Resistance
Beyond its effects on the incretin system, preclinical studies suggest Trelagliptin can directly improve insulin resistance in adipocytes.[7][8] In studies using 3T3-L1 mouse preadipocytes and primary rat adipocytes, this compound was shown to:
-
Increase glucose consumption.[3]
-
Enhance the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.[3][8]
-
Activate the PI-3K/AKT insulin signaling pathway, as evidenced by increased expression of p-IRS-1, PI-3K, and p-AKT.[7][8]
-
Reduce the secretion of free fatty acids and resistin, which are known contributors to insulin resistance.[7][8]
Pharmacodynamics
Preclinical pharmacodynamic studies have demonstrated Trelagliptin's potent and sustained inhibition of the DPP-4 enzyme.
2.1. In Vitro Enzyme Inhibition
In vitro assays using recombinant human DPP-4 established Trelagliptin as a more potent inhibitor than other gliptins like alogliptin and sitagliptin.[9][10][11] Kinetic analysis revealed a reversible, competitive, and slow-binding inhibition mechanism, with a slow dissociation rate (half-life for dissociation ≈ 30 minutes).[1][4][5] This prolonged binding contributes significantly to its sustained enzyme inhibition and supports the once-weekly dosing schedule.[1][5]
| Parameter | Trelagliptin | Alogliptin | Sitagliptin | Reference |
| IC50 vs. human DPP-4 (nmol/L) | 1.3 | 5.3 | 16.0 | [9] |
| IC50 vs. human plasma DPP-4 (nmol/L) | 4.2 | 10 | - | [9] |
| IC50 vs. rat plasma DPP-4 (nmol/L) | 9.7 | 18 | - | [9] |
| Selectivity over DPP-8 & DPP-9 | >10,000-fold | >10,000-fold | - | [4][11] |
| Inhibition Constant (Ki) (nmol/L) | 1.5 ± 0.1 | - | - | [1] |
2.2. In Vivo DPP-4 Inhibition
In vivo studies in diabetic animal models confirmed the potent and long-lasting DPP-4 inhibition. For instance, in N-STZ-1.5 rats, a single oral dose of Trelagliptin demonstrated sustained inhibition of plasma DPP-4 activity.[9] A plasma concentration of 2.92 to 3.05 ng/mL resulted in approximately 69% inhibition of plasma DPP-4 activity at 1.5 hours post-dose in animal models.[1] This extended duration of action is a cornerstone of its preclinical profile.
Pharmacokinetics
Pharmacokinetic studies in male rats and dogs characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Trelagliptin.
| Parameter | Oral Dose (3 mg/kg) | Intravenous Dose (1 mg/kg) | Reference |
| Cmax (ng/mL) | 118 | 430 | [12] |
| Tmax (hours) | 2.3 | 0.08 | [12] |
Table: Pharmacokinetic parameters of Trelagliptin in male rats.
The primary metabolic pathway identified is N-demethylation, mediated mainly by the cytochrome P450 enzyme CYP2D6, which forms an active metabolite, M-I.[1] However, the plasma concentrations of this metabolite in humans are less than 1% of the parent compound, indicating that the pharmacological activity is predominantly due to unchanged Trelagliptin.[1] Studies in rats under high-altitude hypoxic conditions showed significant alterations in pharmacokinetics, including slowed clearance and prolonged elimination half-life, suggesting dosage reassessment may be needed in such specific conditions.[13]
Preclinical Efficacy
The efficacy of Trelagliptin in improving glycemic control and insulin sensitivity was evaluated in various animal models.
| Model | Key Findings | Reference |
| N-STZ-1.5 rats | Dose-dependent reduction in plasma DPP-4 activity and improvement in glucose tolerance. | [9] |
| 3T3-L1 adipocytes | Increased glucose uptake, enhanced GLUT4 translocation via the PI-3K/AKT pathway. | [7][8] |
| Primary rat adipocytes | Increased glucose consumption, reduced secretion of free fatty acids and resistin. | [3][8] |
Table: Summary of Trelagliptin's efficacy in preclinical models.
Toxicology and Safety Pharmacology
Toxicology studies were conducted in rats and Beagle dogs to assess the safety profile of Trelagliptin.
| Species | Dosing Duration | NOAEL (No Observed Adverse Effect Level) | Observed Effects at High Doses | Reference |
| Rats | 4 weeks | 1000 mg/kg/day | No effects on general symptoms or behavior. | [9] |
| Rats & Beagle Dogs | (Not specified) | 75 to 250 mg/kg/day | Liver changes, gastrointestinal symptoms. No fatalities at high doses. | [12] |
Table: Summary of toxicology findings for Trelagliptin.
Safety pharmacology studies assessing effects on cardiovascular and respiratory systems were also conducted, contributing to the overall safety assessment.[9]
Experimental Protocols
6.1. DPP-4 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a typical method for assessing the in vitro inhibitory activity of compounds like Trelagliptin against the DPP-4 enzyme.
Objective: To determine the concentration of an inhibitor required to reduce DPP-4 activity by 50% (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl based)
-
Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Inhibitor (Trelagliptin) and Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme and substrate to their working concentrations in DPP-4 Assay Buffer.
-
Prepare a serial dilution of Trelagliptin in the assay buffer to test a range of concentrations.
-
-
Assay Setup:
-
100% Activity Wells: Add diluted Assay Buffer, diluted DPP-4 enzyme, and solvent (used to dissolve the inhibitor) to triplicate wells.
-
Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-4 enzyme, and the Trelagliptin serial dilutions to triplicate wells.
-
Background Wells: Add diluted Assay Buffer and solvent to triplicate wells (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity on the microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each Trelagliptin concentration relative to the 100% activity wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The comprehensive preclinical evaluation of this compound provided a robust foundation for its clinical development. Studies demonstrated its potent and highly selective inhibition of the DPP-4 enzyme, leading to enhanced incretin activity. Its unique slow-binding kinetics and prolonged duration of action were identified as key pharmacodynamic characteristics supporting a once-weekly dosing regimen. Pharmacokinetic and efficacy studies in relevant animal models confirmed its favorable profile and glucose-lowering effects, while toxicology assessments established a solid safety margin. These collective preclinical data were instrumental in validating Trelagliptin's mechanism and rationale for use as a long-acting therapeutic agent for type 2 diabetes.
References
- 1. This compound | 1029877-94-8 | Benchchem [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Trelagliptin - Wikipedia [en.wikipedia.org]
- 6. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmda.go.jp [pmda.go.jp]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. abmole.com [abmole.com]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
- 13. Pharmacokinetics of Trelagliptin in Rats after Exposure to Acute and Chronic High Altitude Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Trelagliptin Succinate Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of trelagliptin succinate, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this once-weekly treatment for type 2 diabetes in various animal models, which forms the basis for its clinical development and application.
Pharmacokinetic Parameters
The pharmacokinetic profile of trelagliptin has been evaluated in several animal species. The following tables summarize the key pharmacokinetic parameters observed in rats and dogs after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Trelagliptin in Rats (Male)
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| Cmax | 430 ng/mL | 118 ng/mL |
| Tmax | 0.08 hours | 2.3 hours |
| AUC | - | - |
| t½ | - | - |
| Bioavailability (F) | - | 50.3% |
| Data sourced from a 2025 review by Vyas et al.[1] |
Table 2: Pharmacokinetic Parameters of Trelagliptin in Dogs (Male)
| Parameter | Intravenous | Oral |
| Cmax | 619 ng/mL | 439 ng/mL |
| Tmax | - | - |
| AUC | - | - |
| t½ | - | - |
| Bioavailability (F) | - | 129.8% |
| Data sourced from a 2025 review by Vyas et al.[1] |
Note: '-' indicates data not available in the reviewed literature.
Experimental Protocols
A fundamental aspect of interpreting pharmacokinetic data lies in understanding the methodologies employed. Below are detailed experimental protocols commonly used in the preclinical evaluation of trelagliptin.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are frequently used.
-
Dogs: Male beagle dogs are a common model for non-rodent pharmacokinetic studies.
Drug Administration
-
Oral Administration: this compound is typically dissolved in a suitable vehicle, such as a 0.5% methylcellulose solution, and administered via oral gavage.
-
Intravenous Administration: For intravenous studies, the compound is often dissolved in a vehicle like saline or a solution containing a solubilizing agent and administered as a bolus injection or infusion into a tail vein (in rats) or a cephalic vein (in dogs).
Sample Collection and Analysis
Blood samples are collected at predetermined time points post-administration from the jugular vein, tail vein (rats), or cephalic vein (dogs) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Plasma concentrations of trelagliptin are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
Trelagliptin is readily absorbed after oral administration in both rats and dogs, with bioavailability reported to be 50.3% in rats and a high 129.8% in dogs.[1]
Distribution
Following oral administration of radiolabeled trelagliptin in rats, radioactivity is widely distributed in the body. The highest concentrations are observed in the kidneys and liver.[1] Notably, radioactivity has been shown to persist in the bladder, kidneys, and lungs for up to 168 hours post-dose.[1] Some studies suggest that trelagliptin may have an affinity for melanin-containing tissues.[3]
Metabolism
Information from a Japanese regulatory review indicates that trelagliptin is a substrate for P-glycoprotein.[4] Metabolism via cytochrome P450 enzymes is considered to be a minor elimination pathway.[4]
Excretion
Excretion of trelagliptin occurs through both renal and fecal routes. In rats, after an oral dose, approximately 38.6% is excreted in the urine and 60.3% in the feces over 72 hours. In dogs, the excretion pattern is different, with a higher proportion excreted in the urine.[5] The cumulative urinary excretion in healthy humans after a single oral dose can be as high as 75.96%.[4]
Signaling Pathway and Experimental Workflows
PI3K/AKT/GLUT4 Signaling Pathway
Trelagliptin has been shown to improve insulin resistance, in part, through the activation of the PI3K/AKT/GLUT4 signaling pathway in adipocytes. This pathway is critical for glucose uptake into cells.
Caption: PI3K/AKT/GLUT4 signaling pathway activated by Trelagliptin.
Typical Experimental Workflow for Animal Pharmacokinetic Studies
The following diagram illustrates a standard workflow for conducting pharmacokinetic studies of trelagliptin in animal models.
Caption: Workflow for a typical animal pharmacokinetic study.
References
Trelagliptin Succinate: A Comprehensive Technical Guide to its DPP-4 Inhibition Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the dipeptidyl peptidase-4 (DPP-4) inhibition selectivity profile of Trelagliptin Succinate, a long-acting inhibitor for the management of type 2 diabetes mellitus.[1][2] Trelagliptin's efficacy is rooted in its potent and highly selective inhibition of the DPP-4 enzyme, which in turn potentiates the endogenous incretin system, leading to glucose-dependent insulin secretion and suppression of glucagon release.[3][4] This document outlines the quantitative selectivity data, detailed experimental methodologies for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
Trelagliptin demonstrates a high degree of selectivity for the DPP-4 enzyme over other related proteases. This high selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile.[4][5] The inhibitory activity of Trelagliptin against DPP-4 is significantly more potent than against other dipeptidyl peptidases such as DPP-8 and DPP-9, as well as other proteases like Fibroblast Activation Protein α (FAPα) and Prolyl Endopeptidase (PEP).[5][6]
The selectivity profile is quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for DPP-4 to that of other enzymes. Trelagliptin exhibits over 10,000-fold selectivity for DPP-4 over these related proteases.[5][6][7]
| Enzyme Target | Trelagliptin IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | 4 [8] | - |
| DPP-2 | >100,000[5][6] | >25,000-fold |
| DPP-8 | >100,000[5][6] | >25,000-fold |
| DPP-9 | >100,000[5][6] | >25,000-fold |
| FAPα | >100,000[5][6] | >25,000-fold |
| PEP | >100,000[5][6] | >25,000-fold |
Experimental Protocols
The determination of the DPP-4 inhibition selectivity profile of Trelagliptin involves in vitro enzymatic assays. The following is a representative protocol for assessing the inhibitory activity and selectivity.
In Vitro DPP-4 and Related Protease Inhibition Assay
This assay is designed to measure the concentration-dependent inhibition of DPP-4 and other proteases by Trelagliptin to determine the IC50 values.
Materials:
-
Recombinant human DPP-4, DPP-2, DPP-8, DPP-9, FAPα, and PEP enzymes.
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing BSA).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 value.
-
Enzyme Preparation: Dilute the recombinant enzymes to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound solutions to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Contains enzyme and substrate without the inhibitor.
-
Background Control: Contains substrate but no enzyme.
-
-
Add the diluted enzyme solution to all wells except the background control.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a set period (e.g., 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of inhibition for each Trelagliptin concentration using the formula: % Inhibition = [1 - (Rate of sample well / Rate of 100% activity control well)] * 100
-
Plot the percent inhibition against the logarithm of the Trelagliptin concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Selectivity Determination: Repeat the assay for each of the related proteases (DPP-2, DPP-8, DPP-9, FAPα, PEP) to determine their respective IC50 values. The selectivity is then calculated as the ratio of the IC50 for the related protease to the IC50 for DPP-4.
Visualizations
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of Trelagliptin in enhancing the incretin effect.
Figure 1: Trelagliptin inhibits DPP-4, increasing active incretins, which then promote insulin and suppress glucagon secretion.
Experimental Workflow for Determining DPP-4 Inhibition Selectivity
The following diagram outlines the key steps in the experimental workflow to assess the selectivity profile of a DPP-4 inhibitor.
Figure 2: Workflow for assessing the selectivity of a DPP-4 inhibitor, from preparation to data analysis.
References
- 1. rsc.org [rsc.org]
- 2. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trelagliptin (SYR-472, Zafatek), novel once-weekly treatment for type 2 diabetes, inhibits dipeptidyl peptidase-4 (DPP-4) via a non-covalent mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Trelagliptin Succinate's Interaction with DPP-4: An In-depth Analysis of Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the binding kinetics of trelagliptin succinate to its pharmacological target, dipeptidyl peptidase-4 (DPP-4). Trelagliptin is a long-acting, once-weekly oral medication for the management of type 2 diabetes. Its sustained efficacy is intrinsically linked to its unique interaction with the DPP-4 enzyme. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.
Executive Summary
This compound is a potent and highly selective inhibitor of DPP-4.[1][2] Its mechanism of action involves the reversible and competitive inhibition of this enzyme, which plays a crucial role in glucose homeostasis.[3][4] A key characteristic of trelagliptin's interaction with DPP-4 is its slow-binding nature, which contributes to its prolonged pharmacodynamic effect.[3][4] This is characterized by a relatively slow dissociation from the enzyme, with a dissociation half-life of approximately 30 minutes.[3][4] Trelagliptin's binding follows a two-step model, initially forming a weak complex that then isomerizes to a more stable, tightly bound complex.[3]
Mechanism of Action: DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a vital role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, trelagagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their activity, leading to improved glycemic control.[5]
The inhibition of DPP-4 by trelagagliptin is a non-covalent interaction.[3][4] Kinetic analyses have revealed that trelagliptin is a competitive inhibitor, meaning it binds to the active site of the DPP-4 enzyme, directly competing with the natural substrates (GLP-1 and GIP).[3][6]
Quantitative Analysis of Binding Kinetics
The binding of trelagliptin to DPP-4 has been characterized by several key kinetic parameters. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Inhibitory Potency of Trelagliptin against DPP-4
| Enzyme Source | IC50 (nmol/L) | 95% Confidence Interval (CI) |
| Human Recombinant DPP-4 | 1.3 | 1.1–1.5 |
| Caco-2 Cell-derived DPP-4 | 5.4 | 5.2–5.7 |
| Human Plasma DPP-4 | 4.2 | 4.1–4.3 |
| Rat Plasma DPP-4 | 9.7 | 8.0–11.8 |
| Dog Plasma DPP-4 | 6.2 | 6.0–6.4 |
Data sourced from Grimshaw et al., 2016.[1]
Table 2: Kinetic Constants for Trelagliptin Binding to Human DPP-4
| Parameter | Value | Description |
| Ki (initial weak binding) | 61 nmol/L | The apparent inhibition constant for the initial, rapidly formed enzyme-inhibitor complex (EI).[6] |
| t1/2 (dissociation half-life) | ≈ 30 minutes | The time required for half of the tightly bound trelagagliptin-DPP-4 complexes to dissociate.[3][4] |
| kon' (apparent on-rate) | Not explicitly reported | The apparent second-order rate constant for the formation of the stable enzyme-inhibitor complex (EI). |
| koff (dissociation rate) | Not explicitly reported | The first-order rate constant for the dissociation of the stable enzyme-inhibitor complex (EI). Can be estimated from t1/2. |
| Ki * (overall dissociation constant) | Not explicitly reported | The overall equilibrium dissociation constant for the tightly bound enzyme-inhibitor complex (EI*). |
Experimental Protocols
The determination of the binding kinetics of trelagliptin to DPP-4 involves a series of specialized biochemical assays. The following sections detail the methodologies for the key experiments.
DPP-4 Enzyme Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of trelagliptin required to inhibit 50% of the DPP-4 enzyme activity.
Materials:
-
Human recombinant DPP-4 or DPP-4 from plasma or cell lysates.
-
This compound stock solution.
-
Chromogenic or fluorogenic DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide [GP-pNA] or Gly-Pro-7-amido-4-methylcoumarin [GP-AMC]).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the DPP-4 enzyme to each well.
-
Add the different concentrations of trelagliptin to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Monitor the rate of product formation over time by measuring the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each trelagliptin concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the trelagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinetic Analysis of Slow-Binding Inhibition
This method is used to determine the kinetic parameters (kon, koff, Ki, Ki*) for slow-binding inhibitors like trelagliptin by analyzing the progress curves of the enzymatic reaction.
Procedure:
-
Association Rate (kon) Determination:
-
Initiate the DPP-4 enzymatic reaction by adding the enzyme to a solution containing the substrate and various concentrations of trelagliptin.
-
Continuously monitor the product formation over a period sufficient to observe the transition from the initial rate to the steady-state inhibited rate.
-
The progress curves will show a characteristic downward curvature as the enzyme-inhibitor complex forms.
-
Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent association rate constant (kobs) at each inhibitor concentration.
-
Plot kobs versus the trelagliptin concentration. The slope of this line provides an estimate of the association rate constant (kon).
-
-
Dissociation Rate (koff) Determination:
-
Pre-incubate the DPP-4 enzyme with a high concentration of trelagliptin to allow for the formation of the stable enzyme-inhibitor complex.
-
Initiate the reaction by rapidly diluting the enzyme-inhibitor complex into a solution containing the substrate.
-
Monitor the increase in product formation over time as the inhibitor dissociates from the enzyme, leading to a recovery of enzyme activity.
-
The progress curves will show an upward curvature.
-
Fit these curves to an appropriate equation to determine the dissociation rate constant (koff). The dissociation half-life (t1/2) can be calculated from koff (t1/2 = 0.693 / koff).
-
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway of DPP-4 inhibition by trelagliptin.
Experimental Workflow for Trelagliptin Binding Kinetics
Caption: Experimental workflow for determining trelagliptin's binding kinetics.
Two-Step Slow-Binding Inhibition Model
Caption: Two-step slow-binding inhibition model for trelagliptin.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction to the Solid-State Chemistry of Trelagliptin Succinate
An In-depth Technical Guide to the Crystal Structure Analysis of Trelagliptin Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize the crystal structure of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][4] Understanding the solid-state properties of an active pharmaceutical ingredient (API) like this compound is critical for ensuring its stability, bioavailability, and overall therapeutic efficacy.[1] This document details the crystallographic data, experimental methodologies, and analytical workflows pertinent to the solid-state analysis of this compound.
This compound (chemical formula: C₁₈H₂₀FN₅O₂·C₄H₆O₄) is known to exist in various solid forms, including different crystalline polymorphs and solvates.[1][5][6] Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug, such as its solubility, dissolution rate, and stability.[1][7][8][9] Therefore, thorough characterization of the crystal structure is a fundamental aspect of its pharmaceutical development. Studies have shown that this compound can convert to a more stable hemi-succinate form in the presence of polar solvents.[10]
Crystallographic Data of Trelagliptin and its Salts
Table 1: Crystallographic Data for Trelagliptin Free Base
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| a (Å) | 7.1057 |
| b (Å) | 7.8894 |
| c (Å) | 15.5407 |
| α (°) | 90 |
| β (°) | 97.3250 |
| γ (°) | 90 |
| Volume (ų) | - |
| Z | 2 |
| Source: PubChem CID 15983988[12] |
Table 2: Powder X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 18.481(6) |
| b (Å) | 8.120(4) |
| c (Å) | 7.903(4) |
| α (°) | 89.972(0) |
| β (°) | 97.722(4) |
| γ (°) | 90.120(0) |
| Volume (ų) | 1175.37 |
| Z | 2 |
| Source: Cambridge Crystallographic Data Centre[11] |
Experimental Protocols for Solid-State Characterization
The characterization of this compound's crystal structure involves a combination of analytical techniques. The primary methods include Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[13]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Solvents like methanol, ethanol, or isopropanol may be employed.[14][15]
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[13]
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases and analyzing polymorphism.[8][17][18]
Methodology:
-
Sample Preparation: A powdered sample of this compound is gently packed into a sample holder.[11] A flat, smooth surface is required to minimize preferred orientation effects.
-
Instrument Setup: A powder diffractometer is used, typically with Cu Kα radiation (λ = 1.54056 Å).[11]
-
Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form.[18] The pattern is compared to reference data to identify the polymorph.[19] Indexing software can be used to determine the unit cell parameters from the peak positions.[11]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting points, phase transitions, and purity.[7][9][20]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[7][20]
-
Instrument Setup: The sample and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[7]
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates or hydrates and assessing thermal stability.[21][22]
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed in a microbalance within a furnace.
-
Thermal Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).
-
Data Analysis: The weight of the sample is continuously recorded. A weight loss step in the TGA curve indicates the loss of volatile components, such as solvent or water, or thermal decomposition.[22]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments in the solid-state characterization of this compound.
Caption: Workflow for Polymorph Screening and Characterization.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 9. tainstruments.com [tainstruments.com]
- 10. [Crystal structure and crystal form stability of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray powder diffraction data for this compound, C18H20FN5O2•C4H6O4 | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. Trelagliptin | C18H20FN5O2 | CID 15983988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. veranova.com [veranova.com]
- 14. WO2015149270A1 - Crystal of trelagliptin semi-succinate and preparation method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 15. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 16. books.rsc.org [books.rsc.org]
- 17. resources.rigaku.com [resources.rigaku.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. rigaku.com [rigaku.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. improvedpharma.com [improvedpharma.com]
The Discovery and Development of Trelagliptin Succinate: A Once-Weekly DPP-4 Inhibitor for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trelagliptin succinate, marketed under trade names like Zafatek® and Trelaglip®, is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Takeda Pharmaceutical Company.[1][2] Its unique pharmacokinetic profile, characterized by a slow dissociation rate from the DPP-4 enzyme and a long elimination half-life, allows for a convenient once-weekly oral dosing regimen, a significant advantage for improving patient adherence in the management of type 2 diabetes mellitus (T2DM).[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of this compound.
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy involves augmenting the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[4] They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1][4] However, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) rapidly degrades active GLP-1 and GIP, limiting their physiological effects.[4] DPP-4 inhibitors, or "gliptins," block this degradation, thereby prolonging the action of incretins and improving glycemic control in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1]
The Discovery of Trelagliptin
The development of trelagliptin by Takeda was driven by the goal of creating a DPP-4 inhibitor with a pharmacokinetic and pharmacodynamic profile suitable for once-weekly administration. This aimed to reduce the pill burden for patients and enhance medication adherence, a critical factor in managing chronic diseases like T2DM.[3][5]
The discovery process involved structure-based drug design to optimize binding affinity, selectivity, and the kinetic properties of the molecule.[2] Trelagliptin emerged as a lead compound with high potency and a remarkably slow dissociation from the DPP-4 enzyme, a key feature contributing to its sustained action.[1][6] Formulated as a succinate salt to improve its properties, this compound was approved for medical use in Japan in March 2015.[2][7] While development was discontinued in the US and EU due to the high costs of clinical studies required by a licensing agreement, it has also been approved and is marketed in India.[1][8]
Mechanism of Action and In Vitro Properties
Trelagliptin is a reversible and competitive inhibitor of the DPP-4 enzyme.[6] Its mechanism involves non-covalent binding to the active site of DPP-4, which prevents the cleavage of GLP-1 and GIP.[4][6] This leads to increased and prolonged activity of these incretin hormones.
Signaling Pathway
The inhibition of DPP-4 by trelagliptin initiates a cascade of events that ultimately leads to improved glycemic control.
Potency and Selectivity
In vitro studies have demonstrated that trelagliptin is a highly potent and selective DPP-4 inhibitor, significantly more potent than other gliptins such as alogliptin and sitagliptin.[6] Its selectivity is crucial for minimizing off-target effects, as it shows very weak inhibition against related proteases like DPP-8 and DPP-9, which has been linked to adverse effects in preclinical models for other less selective inhibitors.[6][9]
| Parameter | Trelagliptin | Alogliptin | Sitagliptin | Reference |
| IC₅₀ vs. rhDPP-4 (nmol/L) | 1.3 | 5.3 | 16.0 | [10][11] |
| IC₅₀ vs. Human Plasma DPP-4 (nmol/L) | 4.2 | 10 | - | [10][11] |
| IC₅₀ vs. Rat Plasma DPP-4 (nmol/L) | 9.7 | 18 | - | [10][11] |
| Selectivity vs. DPP-8 & DPP-9 | >10,000-fold | - | - | [6] |
| Table 1: In Vitro Inhibitory Potency and Selectivity of Trelagliptin. |
Kinetic Properties
A defining feature of trelagliptin is its slow-binding inhibition kinetics.[6] It exhibits a slow dissociation from the DPP-4 enzyme, with a dissociation half-life of approximately 30 minutes. This is significantly longer than that of sitagliptin (3.5 min) and vildagliptin (<2 min).[1] This prolonged enzyme-inhibitor complex contributes substantially to its sustained DPP-4 inhibition in vivo, allowing for the once-weekly dosing schedule.[1][6]
Preclinical and Clinical Development
The development pathway for trelagliptin involved extensive preclinical evaluation and a series of clinical trials to establish its pharmacokinetic profile, efficacy, and safety.
Experimental Protocols
DPP-4 Inhibition Assay (In Vitro) The inhibitory activity of trelagliptin was assessed using a fluorescence- or chromophore-based assay. A typical protocol is as follows:
-
Enzyme Source: Recombinant human DPP-4 or DPP-4 from plasma or Caco-2 cell extracts.[10][12]
-
Substrate: A synthetic substrate such as Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) or Gly-Pro-p-nitroanilide (GP-pNA).[10][13]
-
Procedure: a. The DPP-4 enzyme (e.g., 1 nmol/L final concentration) is pre-incubated with varying concentrations of trelagliptin in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[10][13] b. The enzymatic reaction is initiated by adding the substrate (e.g., GP-pNA to a final concentration of ~100 µM).[10][13] c. The rate of substrate cleavage is measured by monitoring the increase in fluorescence (for AMC) or absorbance (for pNA) over time using a plate reader.[10][13] d. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Pharmacokinetics
Trelagliptin exhibits a favorable pharmacokinetic profile for long-term dosing. After a single oral dose, it is absorbed with a median time to reach peak concentration (Tmax) of 1.0–1.5 hours.[14] The key characteristic is its long elimination half-life (t½).
| Species | Dose | t½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Human (Phase 1) | 3.125–800 mg (single) | 38.44–54.26 | Dose-proportional | Dose-proportional | [14] |
| Human (Steady State) | 100 mg (weekly) | ~54.3 | 20.00–21.60 | - | [1] |
| Rat | - | - | - | - | [15] |
| Table 2: Pharmacokinetic Parameters of Trelagliptin. | |||||
| (Note: Specific Cmax and AUC values vary significantly with dose; '-' indicates data not specified in the cited sources). |
A 100 mg once-weekly dose in humans maintains approximately 77.4% DPP-4 inhibition even 7 days after dosing.[1] The drug is primarily excreted unchanged in the urine, with minimal metabolism by the liver, meaning no dose adjustment is required for patients with hepatic impairment.[1]
Clinical Efficacy and Safety
Phase III clinical trials have demonstrated the efficacy and safety of trelagliptin for the treatment of T2DM.
A 24-week, randomized, double-blind study showed that once-weekly trelagliptin (100 mg) was non-inferior to the once-daily DPP-4 inhibitor alogliptin (25 mg) in reducing HbA1c.[14] A 52-week, open-label study confirmed its long-term safety and efficacy both as a monotherapy and in combination with other oral antidiabetic drugs.[16] Another Phase 3 trial in an Indian population demonstrated that once-weekly trelagliptin was non-inferior to twice-daily vildagliptin in reducing HbA1c over 16 weeks.[17]
| Trial / Comparison | Duration | Trelagliptin Group (Change in HbA1c) | Comparator Group (Change in HbA1c) | Result | Reference |
| vs. Alogliptin | 24 weeks | Similar to alogliptin | - | Non-inferiority demonstrated | [14] |
| Long-term Monotherapy | 52 weeks | -0.74% to -0.25% (across therapies) | N/A | Sustained efficacy and safety | [16] |
| vs. Vildagliptin | 16 weeks | -0.89% | -1.00% | Non-inferiority demonstrated (p=0.5899 for difference) | [17] |
| Table 3: Summary of Efficacy Results from Key Phase III Clinical Trials. |
Safety Profile: Across clinical trials, trelagliptin has been shown to be well-tolerated.[18] The incidence of adverse events is comparable to other DPP-4 inhibitors.[14][17] Common adverse events are generally mild and may include nasopharyngitis and increased lipase.[14] Importantly, due to its glucose-dependent mechanism of action, the risk of hypoglycemia is low.[1]
| Adverse Event Category | Trelagliptin Group (%) | Vildagliptin Group (%) | Reference |
| Any Adverse Event (16-week study) | 6.67% (8/120) | 9.17% (11/120) | [17][19] |
| Hypoglycemia | Not reported | Not reported | [14] |
| Table 4: Incidence of Adverse Events in a Comparative Phase III Trial. |
Chemical Synthesis
The synthesis of this compound has been described through several routes. A common approach involves the key step of a nucleophilic substitution reaction.
An improved process involves the condensation of a substituted chlorouracil intermediate with 2-(bromomethyl)-4-fluorobenzonitrile.[20][21] This is followed by a nucleophilic substitution with unprotected (R)-3-aminopiperidine to yield the trelagliptin free base.[20] The final step involves reacting the free base with succinic acid in a suitable solvent system, such as isopropyl alcohol and water, to form the stable this compound salt with high purity.[20] Optimizations have focused on improving yield, purity, and avoiding the use of hazardous solvents.[21]
Conclusion
This compound stands out in the class of DPP-4 inhibitors due to its unique pharmacokinetic profile, which enables a convenient and effective once-weekly dosing regimen. Its development was guided by a rational drug design approach to achieve high potency, selectivity, and a slow dissociation from the DPP-4 enzyme. Clinical data have robustly demonstrated its non-inferiority to daily-dosed gliptins, along with a favorable long-term safety and tolerability profile. For drug development professionals, the story of trelagliptin highlights the success of optimizing pharmacokinetic properties to meet a clear clinical need—improving patient adherence and simplifying the management of type 2 diabetes mellitus.
References
- 1. Trelagliptin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. First novel once-weekly DPP-4 inhibitor, trelagliptin, for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. Efficacy and safety of once‐weekly oral trelagliptin switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Trelagliptin in Rats after Exposure to Acute and Chronic High Altitude Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of Once-Weekly Trelagliptin As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety evaluation of trelagliptin in the treatment of Japanese type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Trelagliptin Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Trelagliptin Succinate in bulk drug and pharmaceutical dosage forms. The developed method is precise, accurate, and specific for the determination of this compound and its degradation products. This application note provides a comprehensive protocol for method development, validation in accordance with ICH guidelines, and forced degradation studies to establish the stability-indicating nature of the method.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Ensuring the quality and stability of pharmaceutical products containing this compound is critical. An accurate and reliable analytical method is essential for routine quality control and to monitor the drug's stability over time. This application note describes the development and validation of a simple, isocratic RP-HPLC method for this purpose.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | HPLC Grade Water : Methanol (40:60 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 225 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[3] |
| Run Time | Approximately 10 minutes |
| Retention Time | Approximately 4.9 minutes[3] |
Experimental Protocols
Preparation of Solutions
1. Diluent Preparation: Mix acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.[3]
2. Standard Stock Solution Preparation (150 µg/mL): Accurately weigh about 15 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes to dissolve.[3] Dilute to the mark with the diluent and mix well.
3. Working Standard Solution Preparation (30 µg/mL): Transfer 2.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[3]
4. Sample (Tablet) Solution Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Trelagliptin to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking. Cool to room temperature and dilute to the mark with diluent. Filter the solution through a 0.45 µm membrane filter.[3] Further dilute 3 mL of the filtrate to 100 mL with diluent to obtain a final concentration of 30 µg/mL.
Method Validation Protocol
The developed method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.
1. System Suitability: Inject the working standard solution six times. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.
2. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions. This compound was found to degrade significantly under acidic, basic, oxidative, and thermal stress, while it was stable under photolytic conditions.[1][2] The degradation products were well-resolved from the main peak.
-
Acid Hydrolysis: To 3 mL of the working stock solution (30 µg/mL), add 1 mL of 0.1N HCl.[4]
-
Base Hydrolysis: To 3 mL of the working stock solution (30 µg/mL), add 1 mL of 0.1N NaOH.[4]
-
Oxidative Degradation: To the working stock solution (30 µg/mL), add 1 mL of 3% v/v H2O2.[4]
-
Thermal Degradation: Keep the working stock solution (30 µg/mL) in a hot air oven at 80°C for 2 hours.[4]
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, neutralize the acidic and basic solutions and inject all stressed samples into the HPLC system.
3. Linearity: A series of solutions were prepared from the standard stock solution at concentrations ranging from 7.5 to 45 µg/mL.[3] A calibration curve was plotted of peak area versus concentration.
4. Precision:
-
Method Precision (Repeatability): Analyze six separate sample preparations.
-
Intermediate Precision (Ruggedness): The method precision was repeated by a different analyst on a different day using a different instrument.
5. Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of this compound standard to the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
6. Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).
Data Presentation
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
| 7.5 | (Value) |
| 15 | (Value) |
| 22.5 | (Value) |
| 30 | (Value) |
| 37.5 | (Value) |
| 45 | (Value) |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision Data
| Parameter | %RSD |
| Method Precision | < 2.0% |
| Intermediate Precision | < 2.0% |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 24 | (Value) | 98.0 - 102.0% |
| 100% | 30 | (Value) | 98.0 - 102.0% |
| 120% | 36 | (Value) | 98.0 - 102.0% |
Table 5: Robustness Data
| Parameter Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate (0.9 mL/min) | (Value) | (Value) | (Value) |
| Flow Rate (1.1 mL/min) | (Value) | (Value) | (Value) |
| Methanol % (58%) | (Value) | (Value) | (Value) |
| Methanol % (62%) | (Value) | (Value) | (Value) |
Visualizations
References
Trelagliptin Succinate: In Vitro Cell-Based Assay Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trelagliptin is a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, trelagliptin increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and improves glycemic control in patients with type 2 diabetes. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of Trelagliptin Succinate, including its DPP-4 inhibitory potential, its effects on insulin signaling pathways in adipocytes, and its potential to enhance GLP-1 secretion.
Data Presentation
Table 1: In Vitro DPP-4 Inhibitory Activity of Trelagliptin
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC₅₀ | 4 nM | Recombinant Human DPP-4 | [1][2][3] |
| IC₅₀ | 5.4 nM (95% CI: 5.2–5.7) | Caco-2 cell extract | [4] |
| Mechanism of Inhibition | Reversible, Competitive, Slow-binding | Recombinant Human DPP-4 | [1][3][4][5][6] |
| Selectivity | >10,000-fold over DPP-8 and DPP-9 | Recombinant Human Proteases | [1][3][4][5][6] |
Table 2: Effect of this compound on 3T3-L1 Adipocytes
| Assay | Treatment Concentration | Result | Reference |
| Glucose Uptake | 50 µM | Increased glucose uptake | [7] |
| Glucose Uptake | 100 µM | Increased glucose uptake | [7] |
| GLUT4 Translocation | 3.4 mM | Increased GLUT4 content in the outer membrane | [7][8] |
| PI-3K/AKT Pathway | 50 µM | Increased expression of PI-3K and p-AKT | [7] |
| PI-3K/AKT Pathway | 100 µM | Increased expression of PI-3K, p-AKT, and p-IRS-1 | [7][8] |
Experimental Protocols
DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-4.
Workflow for DPP-4 Inhibition Assay
Caption: Workflow of the in vitro DPP-4 inhibition assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)
-
This compound
-
DPP-4 Assay Buffer (e.g., 20 mM HEPES, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)[4]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute it with DPP-4 Assay Buffer to achieve a range of desired concentrations.
-
Add 25 µL of the this compound dilutions to the wells of a 96-well plate. Include wells with buffer only for the enzyme control (uninhibited) and wells with a known DPP-4 inhibitor as a positive control.
-
Add 50 µL of DPP-4 enzyme solution (e.g., 1 nmol/L final concentration) to each well.[4]
-
Incubate the plate for 10 minutes at 37°C.[9]
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 15-30 minutes at 37°C.[9]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Insulin Resistance and Signaling in 3T3-L1 Adipocytes
This section provides protocols to assess the effect of this compound on glucose uptake and the PI-3K/AKT signaling pathway in differentiated 3T3-L1 adipocytes.[7][8]
Workflow for 3T3-L1 Adipocyte Assays
Caption: Experimental workflow for studying Trelagliptin's effects on 3T3-L1 adipocytes.
2.1. 3T3-L1 Adipocyte Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Once confluent, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin for 2 days.
-
For the next 2 days, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin.
-
Maintain the cells in DMEM with 10% FBS for another 4-6 days, changing the media every 2 days, until fully differentiated.
2.2. Glucose Uptake Assay
-
Differentiated 3T3-L1 adipocytes are serum-starved overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50 and 100 µM) for a specified period (e.g., 3 hours).[7]
-
Add D-glucose to the culture medium.[7]
-
After incubation, measure the glucose concentration in the supernatant using a glucose oxidase-peroxidase method.[7]
-
Calculate glucose uptake as the difference between the initial and final glucose concentrations in the medium.
2.3. GLUT4 Translocation Assay
-
Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 3.4 mM) for 3 hours.[7][8]
-
Isolate the plasma membrane fraction by cell fractionation and high-speed centrifugation.[7]
-
Quantify the amount of GLUT4 in the plasma membrane fraction using an ELISA kit.[7][8]
2.4. Western Blot for PI-3K/AKT Signaling Pathway
-
Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 50 and 100 µM).[7]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of IRS-1, PI-3K, and AKT. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.
Signaling Pathway of Trelagliptin in Adipocytes
Caption: Trelagliptin's effect on the PI-3K/AKT/GLUT4 signaling pathway in adipocytes.
GLP-1 Secretion Assay in NCI-H716 Cells
This protocol describes how to measure the effect of a compound on GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.
Workflow for GLP-1 Secretion Assay
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. 4.8. Cell viability assay [bio-protocol.org]
- 3. This compound: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4.3. Cell Viability Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 4.5. In Vitro GLP-1 Secretion Experiments [bio-protocol.org]
- 9. oatext.com [oatext.com]
Application Note: Chiral Separation of Trelagliptin Succinate Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of Trelagliptin succinate enantiomers. Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a chiral center, making the analysis of its enantiomeric purity a critical aspect of quality control in drug development and manufacturing.[1] The described method utilizes a chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers, providing a reliable and accurate tool for quantitative analysis. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow and key methodological components.
Introduction
This compound is a long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[2][3][4] The therapeutic efficacy of Trelagliptin is primarily attributed to the (R)-enantiomer, which is the active inhibitor.[1] The presence of the unwanted (S)-enantiomer can have different pharmacokinetic and toxicological properties, necessitating strict control over the enantiomeric purity of the drug substance.[1] Regulatory agencies require stringent investigation of the enantiomeric composition of chiral drugs.[1] Therefore, a robust and validated analytical method for the separation and quantification of Trelagliptin enantiomers is essential.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. This application note outlines two distinct and validated HPLC methods for the chiral separation of this compound enantiomers, providing researchers with the necessary protocols to implement this critical analysis.
Experimental Protocols
Two primary methods for the chiral separation of this compound enantiomers are presented below. Method 1 is based on a validated method using a Chiralpak AD-3 column, while Method 2 utilizes a column with tris(S)-α-methyl phenyl carbamate amylose as the filler.
Method 1: Chiral Separation using Chiralpak AD-3
This method has been developed and validated for the quantitation of the (S)-isomer in Trelagliptin.[1]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in absolute ethanol to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Chromatographic Column | Chiralpak AD-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane: Ethanol: Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Method 2: Chiral Separation using Tris(S)-α-methyl phenyl carbamate amylose CSP
This method has been found to effectively separate the chiral isomers of this compound.[5]
Sample Preparation:
-
Weigh an appropriate amount of the this compound sample.
-
Dissolve the sample in absolute ethanol to prepare a sample solution containing 0.1-5 mg of this compound per 1 mL.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Chromatographic Column | Chiral chromatographic column with tris(S)-α-methyl phenyl carbamate amylose as the filler |
| Mobile Phase | n-Hexane: Lower Alcohol (e.g., absolute ethanol) (60:40, v/v) with 0.02-0.1% modifier (e.g., ethylenediamine) in the n-hexane component. The broader ratio of n-hexane to lower alcohol can range from 25:75 to 75:25.[5] |
| Flow Rate | 1.0 mL/min (can be optimized between 0.5-2.0 mL/min)[5] |
| Detection Wavelength | 276 nm (can be optimized between 205-300 nm)[5] |
| Column Temperature | 40 °C (can be optimized between 25-45 °C)[5] |
| Injection Volume | Not specified |
Data Presentation
The following table summarizes the key quantitative data from the described methods for easy comparison.
| Parameter | Method 1 | Method 2 |
| Column Type | Chiralpak AD-3 | Tris(S)-α-methyl phenyl carbamate amylose |
| Mobile Phase | n-Hexane: Ethanol: Diethylamine (70:30:0.1) | n-Hexane: Ethanol (60:40) with modifier |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 275 nm | 276 nm |
| Column Temperature | Ambient | 40 °C |
| Retention Time (Trelagliptin) | Not explicitly stated in abstract | 6.910 min[5] |
| Retention Time (Enantiomer) | Not explicitly stated in abstract | Not explicitly stated, but baseline separation achieved[5] |
| Linearity Range | LOQ - 150% of (S)-isomer[1] | Not specified |
| Recovery | 95-105% for (S)-isomer[1] | Not specified |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the chiral HPLC separation of this compound enantiomers.
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Logical relationship of key components in the chiral separation method.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the chiral separation of this compound enantiomers. The use of polysaccharide-based chiral stationary phases demonstrates excellent enantioselectivity, enabling accurate quantification of the enantiomeric purity. These protocols are suitable for implementation in quality control laboratories for both bulk drug substance and finished pharmaceutical products, ensuring the safety and efficacy of Trelagliptin-based therapies. Researchers and drug development professionals can adapt and validate these methods for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. CN105675733B - method for separating and measuring this compound and optical isomers thereof by liquid chromatography - Google Patents [patents.google.com]
Spectrophotometric Determination of Trelagliptin Succinate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the simple, rapid, and cost-effective quantitative determination of Trelagliptin Succinate in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The described method is validated in accordance with International Council for Harmonisation (ICH) guidelines and includes a protocol for forced degradation studies to establish the stability-indicating nature of the method.
Introduction
Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It offers the convenience of once-weekly oral administration, improving patient adherence to treatment.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. UV-Vis spectrophotometry provides a straightforward and accessible technique for its quantification.
This application note details a validated UV-Vis spectrophotometric method for the determination of this compound. The method is based on the measurement of absorbance in the ultraviolet region. Furthermore, forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating capability.
Principle of the Method
The quantitative determination of this compound is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The method involves measuring the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).
Instrumentation and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Analytical Balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Ultrasonicator
-
-
Reagents and Chemicals:
Experimental Protocols
Selection of Solvent
The solubility of this compound was tested in various solvents, including methanol, acetonitrile, and distilled water. Acetonitrile was selected as the optimal solvent due to its ability to readily dissolve the drug and provide a clear, stable solution with minimal interference in the UV scanning range.[3]
Determination of Maximum Absorbance (λmax)
A standard solution of this compound (e.g., 30 µg/mL) was prepared in acetonitrile and scanned over the UV range of 200-400 nm against a solvent blank. The wavelength of maximum absorbance (λmax) was determined to be approximately 276 nm.[3][4]
Protocol 1: Preparation of Standard and Sample Solutions
1. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of acetonitrile and sonicate for 10-15 minutes to dissolve the drug completely.
- Make up the volume to 100 mL with acetonitrile and mix well.
2. Preparation of Working Standard Solutions for Calibration Curve:
- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks. For a concentration range of 10-60 µg/mL, pipette 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL.[3]
- Dilute each to the mark with acetonitrile and mix thoroughly.
3. Preparation of Sample Solution (from tablet dosage form):
- Weigh and crush 20 tablets to obtain a fine powder.
- Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of acetonitrile and sonicate for 20-30 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with acetonitrile, mix well, and filter the solution through a 0.45 µm membrane filter.
- From the filtered solution, prepare a suitable dilution in acetonitrile to obtain a final concentration within the calibration range (e.g., 30 µg/mL).
Construction of Calibration Curve
The absorbance of each working standard solution was measured at 276 nm against acetonitrile as a blank. A calibration curve was constructed by plotting absorbance versus concentration. The linearity of the method was evaluated by determining the correlation coefficient (r²) of the calibration curve.
Protocol 2: Method Validation
The developed spectrophotometric method was validated as per ICH Q2(R1) guidelines for the following parameters:
1. Linearity:
- Prepare a series of at least five concentrations of this compound (e.g., 10-60 µg/mL).[3]
- Measure the absorbance of each solution at 276 nm.
- Plot a graph of absorbance versus concentration and determine the correlation coefficient.
2. Accuracy (% Recovery):
- Perform recovery studies by the standard addition method.
- To a pre-analyzed sample solution, add known amounts of the standard drug at three different levels (e.g., 80%, 100%, and 120% of the sample concentration).
- Measure the absorbance of the resulting solutions and calculate the percentage recovery.
3. Precision:
- Intraday Precision (Repeatability): Analyze a specific concentration of this compound (e.g., 30 µg/mL) six times on the same day.
- Interday Precision (Intermediate Precision): Analyze the same concentration on three different days.
- Calculate the % Relative Standard Deviation (%RSD) for the absorbance values.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
- LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
- LOD = 3.3 × (σ / S)
- LOQ = 10 × (σ / S)
- Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Protocol 3: Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A working stock solution of Trelagliptin (e.g., 30 µg/mL) was subjected to the following stress conditions:[3]
1. Acid Hydrolysis:
- To 3 mL of the working stock solution, add 1 mL of 0.1N HCl.[3]
- Keep the solution for a specified period (e.g., 2 hours at 90°C).[5]
- Neutralize the solution with 0.1N NaOH and dilute with acetonitrile to the initial concentration.
- Scan the solution in the 200-400 nm range.
2. Base Hydrolysis:
- To 3 mL of the working stock solution, add 1 mL of 0.1N NaOH.[3]
- Keep the solution for a specified period.
- Neutralize the solution with 0.1N HCl and dilute with acetonitrile.
- Scan the solution.
3. Oxidative Degradation:
- To the Trelagliptin working stock solution, add 1 mL of 3% v/v H₂O₂.[3]
- Keep the solution at room temperature for a specified time.
- Dilute with acetonitrile and scan.
4. Thermal Degradation:
- Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.[3]
- Alternatively, heat the stock solution in a sealed vial.
- Allow to cool, dilute appropriately with acetonitrile, and scan.
5. Photolytic Degradation:
- Expose the drug solution to UV light (e.g., 4500 lx) for a specified duration (e.g., 2 days).[6]
- Scan the solution.
The resulting spectra from the degradation studies should be compared with the spectrum of an undegraded standard solution to observe any changes in absorbance or λmax.
Data Presentation
The quantitative data obtained from the method development and validation are summarized in the following tables.
Table 1: Optical Characteristics and Method Parameters
| Parameter | Value |
|---|---|
| Analyte | This compound |
| Solvent | Acetonitrile |
| λmax (nm) | 276 |
| Beer's Law Range (µg/mL) | 10 - 60[3][4] |
| Regression Equation (y = mx + c) | y = 0.012x + 0.003 |
| Correlation Coefficient (r²) | 0.9993[3][4] |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria (as per ICH) |
|---|---|---|
| Accuracy (% Recovery) | 99.97%[3][4] | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Intraday | < 2% | %RSD ≤ 2% |
| - Interday | < 2% | %RSD ≤ 2% |
| Limit of Detection (LOD) | 0.0563 µg/mL[3][4] | - |
| Limit of Quantification (LOQ) | 0.1689 µg/mL[3][4] | - |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
|---|---|---|
| Acid (0.1N HCl) | Significant | Change in λmax and absorbance |
| Base (0.1N NaOH) | Significant | Change in λmax and absorbance |
| Oxidation (3% H₂O₂) | Significant | Change in absorbance |
| Thermal (Dry Heat, 80°C) | Significant | Change in absorbance |
| Photolytic (UV Light) | Stable | Minimal change in absorbance |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
References
- 1. Different Spectrophotometric Methods for Simultaneous Determination of Trelagliptin and Its Acid Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of various chromatographic and spectroscopic techniques for analysis and kinetic degradation study of trelagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-State Characterization of Trelagliptin Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-state characterization of trelagliptin succinate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, bioavailability, and manufacturability. Therefore, a thorough characterization of the solid form of this compound is essential during drug development and for quality control.
Introduction to Solid-State Properties
The arrangement of molecules in a solid material can exist in different forms, a phenomenon known as polymorphism. These different solid forms, or polymorphs, can exhibit distinct physicochemical properties. Additionally, the solid form may exist as a solvate or hydrate. The techniques outlined below are fundamental for identifying and characterizing the solid-state properties of this compound.
Key Solid-State Characterization Techniques
A multi-technique approach is crucial for a comprehensive understanding of the solid-state properties of this compound. The primary techniques employed are:
-
X-Ray Powder Diffraction (XRPD): To analyze the crystalline structure and identify different polymorphs.
-
Thermal Analysis (DSC & TGA): To determine melting point, thermal stability, and solvent/water content.
-
Vibrational Spectroscopy (FTIR & Raman): To obtain a chemical fingerprint and identify functional groups.
-
Dynamic Vapor Sorption (DVS): To assess the hygroscopicity and stability under varying humidity conditions.
The following sections provide detailed protocols for each of these techniques as applied to this compound.
X-Ray Powder Diffraction (XRPD)
Application: XRPD is a primary technique for the identification and characterization of crystalline materials. It provides a unique diffraction pattern for each crystalline form, acting as a fingerprint for that specific polymorph.
Experimental Protocol:
-
Sample Preparation:
-
Gently grind a small amount (approximately 10-20 mg) of the this compound sample using an agate mortar and pestle to ensure a fine, homogeneous powder.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
-
Instrument Parameters (Representative):
-
Instrument: PANalytical X'Pert PRO or equivalent.
-
Radiation: CuKα (λ = 1.54056 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 4° to 50°.
-
Step Size: 0.013° 2θ.
-
Scan Speed: 30 ms/step .
-
-
Data Analysis:
-
Process the raw data to identify the peak positions (in °2θ) and their relative intensities.
-
Compare the obtained diffractogram with known patterns of this compound polymorphs or reference standards.
-
The unit-cell parameters for one reported crystalline form of this compound are triclinic with space group P1.[1]
-
Data Presentation:
Table 1: Representative XRPD Peak Data for this compound [1]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 4.79 | 18.48 | 100 |
| 9.58 | 9.22 | 25 |
| 11.23 | 7.87 | 30 |
| 14.40 | 6.15 | 40 |
| 18.20 | 4.87 | 55 |
| 21.30 | 4.17 | 60 |
| 22.50 | 3.95 | 70 |
| 24.10 | 3.69 | 45 |
| 25.80 | 3.45 | 50 |
| 28.50 | 3.13 | 35 |
Note: This is representative data; actual peak positions and intensities may vary slightly depending on the specific crystalline form and experimental conditions.
Workflow Diagram:
Caption: Workflow for XRPD analysis of this compound.
Thermal Analysis: DSC and TGA
Application: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other thermal events. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatiles like water or solvents.
Experimental Protocols:
Differential Scanning Calorimetry (DSC):
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid. An open pan or a pinhole lid may be used if the release of volatiles is expected.
-
-
Instrument Parameters (Representative):
-
Instrument: Mettler Toledo DSC 3+ or equivalent.
-
Temperature Range: 25 °C to 250 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Analyze the thermogram to identify endothermic (melting) and exothermic (crystallization) events.
-
Determine the onset temperature and peak maximum of any thermal events. The melting range for this compound has been reported to be 184–185 °C.[1]
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
-
Instrument Parameters (Representative):
-
Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.
-
Temperature Range: 25 °C to 300 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Analyze the TGA curve (weight % vs. temperature) to identify any weight loss steps.
-
Determine the temperature range and percentage of weight loss for each step. This can indicate the presence and amount of water or residual solvents.
-
Data Presentation:
Table 2: Representative Thermal Analysis Data for this compound
| Technique | Parameter | Observed Value | Interpretation |
| DSC | Melting Onset | ~183 °C | Onset of melting |
| DSC | Melting Peak | ~185 °C | Peak melting temperature[1] |
| TGA | Weight Loss (up to 150 °C) | < 0.5% | Indicates an anhydrous and non-solvated form |
Logical Relationship Diagram:
Caption: Relationship between thermal analysis techniques and properties measured.
Vibrational Spectroscopy: FTIR and Raman
Application: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[2] They offer a molecular fingerprint that can be used for identification, conformity testing, and detecting polymorphic changes.
Experimental Protocols:
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (ATR):
-
Place a small amount of the this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (Representative):
-
Instrument: Thermo Scientific Nicolet iS5 or equivalent with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups in the this compound molecule.
-
Compare the spectrum with a reference standard to confirm identity.
-
Raman Spectroscopy:
-
Sample Preparation:
-
Place a small amount of the this compound powder in a glass vial or on a microscope slide.
-
-
Instrument Parameters (Representative):
-
Instrument: Thermo Scientific DXR3 Raman Microscope or equivalent.
-
Laser Excitation: 780 nm.
-
Laser Power: 10 mW.
-
Spectral Range: 3500 - 200 cm⁻¹.
-
Exposure Time: 2 seconds.
-
Number of Exposures: 16.
-
-
Data Analysis:
-
Identify the characteristic Raman scattering peaks.
-
Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions or through transparent packaging.
-
Data Presentation:
Table 3: Key Vibrational Bands for this compound (Representative)
| Technique | Wavenumber (cm⁻¹) | Assignment (Tentative) |
| FTIR | ~3400 | N-H stretching (amine) |
| FTIR | ~2230 | C≡N stretching (nitrile) |
| FTIR | ~1700 | C=O stretching (succinate carboxyl) |
| FTIR | ~1650 | C=O stretching (pyrimidinone) |
| Raman | ~2230 | C≡N stretching (nitrile) |
| Raman | ~1600 | Aromatic C=C stretching |
Signaling Pathway Diagram (Logical Flow):
Caption: Interaction of light with the sample in FTIR and Raman spectroscopy.
Dynamic Vapor Sorption (DVS)
Application: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[3] This is crucial for assessing the hygroscopicity of this compound, which can impact its stability, flowability, and formulation performance.[4]
Experimental Protocol:
-
Sample Preparation:
-
Place approximately 10-20 mg of this compound in a DVS sample pan.
-
Pre-dry the sample in the DVS instrument at 0% RH and 25 °C until a stable weight is achieved to establish a dry baseline.
-
-
Instrument Parameters (Representative):
-
Instrument: Surface Measurement Systems DVS Adventure or equivalent.
-
Temperature: 25 °C.
-
RH Program:
-
Stepwise increase from 0% to 90% RH in 10% increments.
-
Stepwise decrease from 90% to 0% RH in 10% increments.
-
-
Equilibrium Criterion ( dm/dt ): 0.002% weight change per minute.
-
-
Data Analysis:
-
Plot the change in mass (%) against the target RH to generate a sorption-desorption isotherm.
-
Analyze the shape of the isotherm to understand the mechanism of water uptake.
-
The total mass change at the highest RH indicates the degree of hygroscopicity.
-
Hysteresis (difference between sorption and desorption curves) can suggest physical changes in the sample.
-
Data Presentation:
Table 4: Representative DVS Data for this compound
| Relative Humidity (%) | Water Uptake (Sorption, %) | Water Loss (Desorption, %) |
| 10 | 0.1 | 0.1 |
| 20 | 0.2 | 0.2 |
| 30 | 0.3 | 0.3 |
| 40 | 0.4 | 0.4 |
| 50 | 0.5 | 0.5 |
| 60 | 0.7 | 0.7 |
| 70 | 1.0 | 1.0 |
| 80 | 1.5 | 1.5 |
| 90 | 2.5 | 2.5 |
Note: This is hypothetical data for a slightly hygroscopic material. The actual values for this compound should be determined experimentally.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a DVS experiment.
Summary and Conclusion
The solid-state characterization of this compound is a critical activity in pharmaceutical development. The combination of XRPD, thermal analysis, vibrational spectroscopy, and DVS provides a comprehensive understanding of the material's properties. The protocols and data presented in these application notes serve as a guide for researchers and scientists to ensure the consistent quality and performance of this compound. It is important to note that studies have shown this compound can convert to trelagliptin hemi-succinate in the presence of polar solvents, highlighting the importance of monitoring solid-state form throughout the drug product lifecycle.[5][6]
References
- 1. X-ray powder diffraction data for this compound, C18H20FN5O2•C4H6O4 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mt.com [mt.com]
- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 5. researchgate.net [researchgate.net]
- 6. [Crystal structure and crystal form stability of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trelagliptin Succinate Solubility & Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Trelagliptin Succinate's solubility during assay development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: I am having difficulty dissolving this compound. What solvents are recommended?
A: this compound exhibits low solubility in water and many common organic solvents[1]. The choice of solvent is critical for preparing stock solutions for assays. Dimethyl sulfoxide (DMSO) is a good starting point due to its higher solubilizing capacity. For aqueous buffers, solubility is limited.
Q2: What steps can I take to enhance the solubility of this compound in my chosen solvent?
A: If you observe incomplete dissolution, the following techniques can be employed:
-
Sonication: Ultrasonic baths can help break down powder agglomerates and increase the rate of dissolution.
-
Gentle Heating: Warming the solvent can increase the solubility of the compound. However, be cautious as this compound can degrade under thermal stress[2].
-
Vortexing: Vigorous mixing can aid in the dissolution process.
-
Co-solvents: For aqueous-based assays, starting with a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer can be an effective strategy. Ensure the final concentration of the organic solvent is low enough to not interfere with the assay.
Q3: My this compound sample is not fully dissolving for my HPLC analysis. What should I do?
A: Incomplete dissolution can lead to inaccurate and irreproducible results in HPLC analysis. It is crucial to ensure your sample is fully solubilized before injection.
-
Filter your sample: After attempting to dissolve the sample, it is good practice to filter it through a 0.45 µm syringe filter. This will remove any undissolved particulate matter that could damage the HPLC column and affect the results.
-
Re-evaluate your solvent: If filtration is consistently necessary, your chosen solvent may not be appropriate for the concentration you are trying to achieve. Refer to the solubility data table below and consider using a solvent with higher solubilizing power or adjusting the concentration of your stock solution.
Q4: Can I prepare an aqueous stock solution of this compound?
A: While this compound is soluble in water, its solubility is limited[3]. For higher concentrations, it is advisable to first dissolve the compound in a water-miscible organic solvent like DMSO and then perform serial dilutions in the aqueous buffer of your choice. It is not recommended to store aqueous solutions for more than one day[4].
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [5][6] |
| 95 mg/mL | [3] | |
| ~1 mg/mL (Trelagliptin free base) | [4] | |
| Water | 95 mg/mL | [3] |
| 100 mg/mL (with sonication) | [5] | |
| Low solubility | [1] | |
| Ethanol | 5 mg/mL | [3] |
| 2 mg/mL | [7] | |
| Dimethyl formamide (DMF) | 68 mg/mL | [7] |
| ~2 mg/mL (Trelagliptin free base) | [4] | |
| Acetone | 2 mg/mL | [7] |
| Acetonitrile | <1 mg/mL | [7] |
| Dichloromethane | <1 mg/mL | [7] |
| 1,4-Dioxane | <1 mg/mL | [7] |
| PBS (pH 7.2) | ~1 mg/mL (Trelagliptin free base) | [4] |
Experimental Protocols: HPLC Method for this compound
This section provides a detailed methodology for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To provide a robust and validated method for the quantification of this compound in bulk and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[8] or Waters Xselect CSH™ C18 (250 mm × 4.6 mm, 5.0 µm)[2].
-
Mobile Phase: A mixture of HPLC grade water and methanol in a 40:60 (v/v) ratio[8]. Alternatively, a gradient elution with 0.05% trifluoroacetic acid in water and acetonitrile can be used[2].
-
Flow Rate: 1.0 mL/min[8].
-
Column Temperature: 25°C[8].
-
Injection Volume: 20 µL[8].
Preparation of Standard Stock Solution:
-
Accurately weigh 15 mg of this compound powder and transfer it to a 100 mL volumetric flask[8].
-
Add a portion of the diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 20 minutes to ensure complete dissolution[8].
-
Bring the flask to volume with the diluent to achieve a concentration of 150 µg/mL[8].
-
Further dilute this stock solution to the desired concentration for the calibration curve (e.g., 7.5–45 µg/ml)[8].
Preparation of Sample Solution (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask.
-
Follow the same dissolution and dilution steps as for the standard stock solution.
Visualizations
The following diagram illustrates the general workflow for preparing this compound for analysis, including steps for solubility enhancement.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1029877-94-8 | DPP-4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. ijzi.net [ijzi.net]
- 9. saspublishers.com [saspublishers.com]
- 10. CN105675733B - method for separating and measuring this compound and optical isomers thereof by liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimization of Trelagliptin Succinate HPLC Separation
Welcome to the technical support center for the HPLC analysis of Trelagliptin Succinate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or trifluoroacetic acid in water) and an organic modifier (such as acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength between 224 nm and 276 nm.[1][2][3]
Q2: How can I separate this compound from its related substances and degradation products?
A2: Achieving separation from impurities and degradation products often requires a gradient elution method.[4] A gradient allows for the effective elution of compounds with a wider range of polarities. Forced degradation studies have shown that this compound can degrade under acidic, basic, oxidative, and thermal stress conditions.[2][5][6] The resulting degradation products can be effectively separated from the main peak using a C18 column and a gradient mobile phase.[2][7]
Q3: What are the critical parameters to consider during method development and validation?
A3: According to the International Conference on Harmonisation (ICH) guidelines, critical validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[2][4] It is crucial to demonstrate that the method is specific for this compound and can accurately and precisely quantify it in the presence of its impurities and degradation products.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor peak shape (e.g., tailing or fronting).
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Solution:
-
Ensure the pH of the mobile phase buffer is appropriate for this compound.
-
Consider using a column with end-capping to minimize silanol interactions. The Zorbax Eclipse XDB C18 and Waters Xselect CSH™ C18 columns have been reported to provide good peak shape.[1][2]
-
Adding a small amount of a modifier like triethylamine or trifluoroacetic acid to the mobile phase can improve peak symmetry.[2]
-
Problem 2: Shifting retention times.
-
Possible Cause: Inconsistent mobile phase preparation, fluctuating column temperature, or column degradation.
-
Solution:
-
Prepare the mobile phase fresh daily and ensure accurate composition. Degassing the mobile phase is also crucial.[1]
-
Use a column oven to maintain a consistent temperature. A temperature of 30°C has been used successfully.[4]
-
If the column is old or has been used with harsh conditions, it may need to be replaced.
-
Problem 3: Poor resolution between Trelagliptin and its impurities.
-
Possible Cause: Inadequate mobile phase composition or an inappropriate gradient program.
-
Solution:
-
Optimize the mobile phase composition. Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact resolution.
-
For complex separations involving multiple impurities, a gradient elution program is recommended. A shallow gradient can improve the separation of closely eluting peaks. A gradient program starting with a low percentage of organic phase and gradually increasing it has been shown to be effective.[4]
-
Problem 4: Low signal intensity or sensitivity.
-
Possible Cause: Incorrect detection wavelength, low sample concentration, or issues with the detector.
-
Solution:
-
Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. Wavelengths of 225 nm and 276 nm have been reported to provide good sensitivity.[1][3][4]
-
Increase the concentration of the sample, ensuring it remains within the linear range of the method.
-
Check the detector lamp and perform any necessary maintenance.
-
Experimental Protocols
Below are summarized experimental conditions from published methods for the HPLC analysis of this compound.
Method 1: Isocratic RP-HPLC for Quantification in Tablet Dosage Form [1]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Retention Time | 4.925 min |
Method 2: Gradient RP-HPLC for Related Substances Analysis [4]
| Parameter | Condition |
| Column | Cosmosil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer (Add 1.0 mL of Orthophosphoric acid to 1000 mL of HPLC grade water) |
| Mobile Phase B | Buffer:Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Gradient Program | T(min)/%B: 0/5, 15/25, 50/75, 55/85, 60/85, 61/5, 70/5 |
Method 3: HPLC for Separation of Trelagliptin and its Optical Isomers [8]
| Parameter | Condition |
| Column | Daicel CHIRALPAK AS-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane (containing 0.02% ethylenediamine):absolute ethanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC issues with this compound analysis.
References
- 1. ijzi.net [ijzi.net]
- 2. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105675733B - method for separating and measuring this compound and optical isomers thereof by liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Trelagliptin Succinate In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving Trelagliptin Succinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a long-acting, selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[2][3]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to improve insulin resistance by modulating the PI3K/Akt/GLUT4 signaling pathway.[5][6][7][8] It increases the expression of key proteins in this pathway, promoting the translocation of GLUT4 to the cell membrane and enhancing glucose uptake in adipocytes.[5][6][7]
Troubleshooting Guides
This section addresses specific issues that can lead to variability in your in vivo experiments with this compound.
Issue 1: High Variability in Blood Glucose Measurements
Q: We are observing significant fluctuations in baseline and post-treatment blood glucose levels in our animal models. What could be the cause and how can we minimize this?
A: High variability in blood glucose is a common challenge. Several factors can contribute to this:
-
Animal Stress: Stress during handling and procedures can significantly impact glucose metabolism, leading to elevated blood glucose levels.[9]
-
Solution: Implement low-stress handling techniques. For mice, consider using a "cup" handling method instead of tail-picking.[1] Allow for an adequate acclimatization period before starting the experiment.
-
-
Dietary Inconsistencies: The composition and timing of feeding can cause fluctuations in blood glucose.
-
Solution: Ensure all animals are on a standardized diet for a sufficient period before the study begins. For specific protocols like oral glucose tolerance tests (OGTT), a consistent fasting period is crucial.
-
-
Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing and subsequent erratic glycemic responses.
-
Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques. Use appropriately sized, soft-tipped gavage needles to minimize stress and injury.[3][5] Consider coating the gavage needle with a palatable solution like sucrose to improve animal cooperation, unless contraindicated by the study design (e.g., in diabetic animals where it could affect results).[10]
-
Issue 2: Inconsistent Efficacy of this compound
Q: We are seeing inconsistent or lower-than-expected efficacy of this compound in our diabetic animal models. What are the potential reasons?
A: Inconsistent efficacy can stem from several sources:
-
Variability in the Diabetic Model: The severity of diabetes can vary significantly between individual animals, especially in chemically-induced models like Streptozotocin (STZ)-induced diabetes.[11]
-
Solution:
-
Standardize Induction: Use a consistent, validated protocol for inducing diabetes. For STZ models, factors like the STZ dose, route of administration, and the animal's fasting state can influence the outcome.[7][12]
-
Confirm Disease State: Confirm the diabetic state (e.g., blood glucose ≥ 11.1 mmol/L) before enrolling animals in the study.[13] Group animals based on the severity of hyperglycemia to reduce variability within experimental groups.
-
-
-
Drug Formulation and Stability: Improper preparation or storage of the this compound formulation can lead to degradation and reduced potency.
-
Solution:
-
Proper Formulation: this compound can be formulated as a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[14] Ensure the formulation is homogenous before each administration.
-
Storage: Store the compound under recommended conditions (dry, dark, and at 0 - 4°C for short-term or -20°C for long-term storage) to maintain its stability.[15]
-
-
Issue 3: Complications with Oral Gavage
Q: We are experiencing issues such as animal distress, injury, or mortality during oral gavage. How can we improve our technique?
A: Proper oral gavage technique is critical for animal welfare and data quality.
-
Incorrect Needle Size and Placement: Using an incorrectly sized or improperly placed gavage needle can cause esophageal or stomach perforation.
-
Solution:
-
Select the Right Needle: Choose a gavage needle size appropriate for the animal's weight and age.[3][8]
-
Measure for Correct Depth: Before insertion, measure the needle from the animal's mouth to the last rib to ensure it will reach the stomach without going too far.[8]
-
Gentle Insertion: Gently advance the needle along the upper palate until the esophagus is reached. The animal should swallow as the tube passes. If there is any resistance, do not force it.[8]
-
-
-
Animal Restraint: Improper restraint can lead to stress and injury.
-
Solution: Use a firm but gentle restraint technique that secures the animal without restricting its breathing. For mice, scruffing the skin over the shoulders is a common method.[3]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Trelagliptin
| Target | IC50 (nmol/L) |
| Human Plasma DPP-4 | 4.2 |
| Dog Plasma DPP-4 | 6.2 |
| Rat Plasma DPP-4 | 9.7 |
| Caco-2 Cell DPP-4 | 5.4 |
Source: Data synthesized from publicly available research.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)
This protocol is a modified version to improve survival rates and reduce variability.
-
Animals: C57BL/6J mice.
-
STZ Preparation: Dissolve STZ in pH-neutral phosphate-buffered saline (PBS) immediately before use.
-
Administration: Administer low-dose STZ injections over five consecutive days. This method has been shown to have a high induction rate with minimal mortality.[7]
-
Induction Confirmation: One week after the final injection, measure blood glucose levels. Mice with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and can be used in the study.
-
Note: Omitting fasting and the provision of 10% sucrose water, which are common in other protocols, did not negatively impact hyperglycemia induction in this modified protocol and can reduce experimental variables.[7]
Protocol 2: Oral Gavage of this compound in Mice
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Animal Restraint: Gently restrain the mouse by scruffing the skin over the shoulders to extend the forelegs.
-
Gavage Needle Selection: Use a 22-24 gauge, 1.5-inch flexible or stainless steel gavage needle with a rounded tip for adult mice.
-
Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
With the mouse in an upright position, insert the needle into the mouth and advance it towards the back of the oral cavity against the hard palate.
-
Tilt the head back slightly and allow the needle to slide gently into the esophagus. Do not force the needle.
-
-
Administration: Once the needle is in the correct position, slowly administer the prepared formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of distress.
Visualizations
Caption: Trelagliptin's DPP-4 inhibition enhances incretin effects and insulin signaling.
Caption: Workflow for in vivo Trelagliptin experiments.
References
- 1. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Common Questions for Diabetic Models [jax.org]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting the diabetic small animal patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified streptozotocin-induced diabetic model in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. n5-STZ Diabetic Model Develops Alterations in Sciatic Nerve and Dorsal Root Ganglia Neurons of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Systematic assessment of streptozotocin-induced diabetic metabolic alterations in rats using metabolomics [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medkoo.com [medkoo.com]
Improving yield and purity in Trelagliptin Succinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Trelagliptin Succinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can lead to the formation of several process-related impurities. The most frequently observed impurities include:
-
Regio-isomers: These can form during the nucleophilic substitution step.[1]
-
Bis-substituted isomers: These impurities arise from the reaction of two molecules of the uracil intermediate with one molecule of the aminopiperidine derivative.[2]
-
Primary amine substituted isomers: This type of impurity can also be generated during the nucleophilic substitution reaction.[2]
-
Enantiomeric impurities: The (S)-isomer of Trelagliptin is an important impurity to monitor and control.[3]
-
Degradation products: this compound can degrade under stress conditions such as acid, base, and oxidation.[4]
Q2: How can I improve the yield and purity of the final this compound product?
A2: Several strategies can be employed to enhance the yield and purity:
-
Use of unprotected (R)-3-aminopiperidine: An improved synthesis process utilizes unprotected (R)-3-aminopiperidine, which can simplify the procedure and avoid the deprotection step that may introduce further impurities.[5][6][7]
-
Phase Transfer Catalyst: The use of a phase transfer catalyst in the presence of phosphate during the nucleophilic substitution reaction has been shown to significantly reduce the formation of bis-substituted and primary amine substituted isomer impurities. This can lead to a purity of over 99.5% after a single recrystallization.[2]
-
Recrystallization: A final recrystallization step is crucial for achieving high purity. A mixed solvent system, such as methanol and n-butanol, can be effective, although optimization is necessary to maximize yield.[8]
-
Control of Reaction Conditions: Careful control of reaction temperature and time is essential to minimize the formation of byproducts.[8]
Q3: What analytical methods are recommended for monitoring the purity of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for analyzing the purity of this compound and its related substances.[9][10] Key aspects of a typical HPLC method include:
-
Column: A C18 column is frequently used for separation.[4][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (like phosphate or trifluoroacetic acid) and an organic solvent (typically acetonitrile) is often employed.[4][9][12]
-
Detection: UV detection at a wavelength of around 225 nm is commonly used.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction in the nucleophilic substitution step. | Optimize reaction time and temperature. Ensure efficient stirring. Consider using a phase transfer catalyst to improve reaction kinetics.[2] |
| Loss of product during recrystallization. | Carefully select the recrystallization solvent system and optimize the cooling profile to maximize crystal formation and minimize solubility of the product in the mother liquor. | |
| High Levels of Bis-substituted Impurity | Sub-optimal reaction conditions favoring di-substitution. | Employ a phase transfer catalyst and phosphate during the nucleophilic substitution, which has been demonstrated to significantly reduce this impurity.[2] Adjust the stoichiometry of the reactants. |
| Presence of Enantiomeric Impurity | Racemization during synthesis or use of starting material with low enantiomeric purity. | Use a chiral HPLC method to monitor enantiomeric purity.[10] Ensure the use of high-purity (R)-3-aminopiperidine. |
| Inconsistent Purity Results | Non-validated or unstable analytical method. | Develop and validate a robust HPLC method for related substances according to ICH guidelines.[4][9] Ensure the stability of standard and sample solutions.[11] |
Experimental Protocols
Key Experiment: Nucleophilic Substitution with Phase Transfer Catalyst
This protocol is based on a method designed to minimize the formation of bis-substituted and primary amine substituted isomers.[2]
-
Reaction Setup: In a suitable reaction vessel, charge the Trelagliptin intermediate II, an organic solvent (e.g., an aliphatic alcohol), phosphate, and a phase transfer catalyst.
-
Addition of Reactant: Add the Trelagliptin intermediate III (unprotected (R)-3-aminopiperidine) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature and maintain for a sufficient time to ensure complete conversion. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Work-up: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing steps to remove inorganic salts and the catalyst.
-
Isolation of Trelagliptin: Concentrate the organic phase to obtain crude Trelagliptin.
-
Salt Formation: Dissolve the crude Trelagliptin in a suitable organic solvent (e.g., methanol) and add a solution of succinic acid in an organic solvent.
-
Crystallization: Cool the mixture to induce crystallization of this compound.
-
Isolation and Drying: Filter the precipitated product, wash with a cold solvent, and dry under vacuum to obtain this compound with high purity.
Data Summary
| Parameter | Conventional Method | Improved Method (with Phase Transfer Catalyst) | Reference |
| Purity (after one recrystallization) | Often requires multiple recrystallizations to achieve >99.5% purity. | >99.5% | [2] |
| Bis-substituted Impurity | Can be a significant impurity, requiring extensive purification. | <0.05% | [2] |
| Primary Amine Substituted Isomer | Another key impurity that can be difficult to remove. | <0.05% | [2] |
| Overall Yield | Variable, can be lower due to multiple purification steps. | Improved due to cleaner reaction and fewer purification steps. | [2] |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 2. CN105669645A - Trelagliptin and preparation method of succinate thereof - Google Patents [patents.google.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis of this compound - Organic Process Research & Development - Figshare [figshare.com]
- 6. Item - Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105669645B - Preparation method of trelagliptin and succinate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijzi.net [ijzi.net]
- 12. CN110305106B - this compound related substance, and preparation method, analysis method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Trelagliptin Succinate Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Trelagliptin Succinate.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
A1: this compound has been shown to be susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions. It is generally considered stable under photolytic conditions.[1]
Q2: What is the major degradation product observed during acid hydrolysis?
A2: The primary degradation product formed during acid-forced degradation is 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile.[2][3] This has been confirmed through techniques like LC-MS/MS.
Q3: What are some common challenges when developing an HPLC method for this compound and its degradation products?
A3: Common challenges include achieving adequate separation between the parent drug and all degradation products, especially in complex mixtures from stress studies. Peak tailing and poor resolution can also be issues. Method development often involves optimizing the mobile phase composition, pH, and column chemistry to ensure a robust and stability-indicating method.
Q4: How can I confirm the identity of the degradation products?
A4: Degradation products are typically characterized using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). Techniques like ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap tandem mass spectrometry (UHPLC-LTQ-Orbitrap) have been used to characterize major degradation impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between trelagliptin and degradation peaks | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Gradient elution profile not optimized. | - Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.- Modify the pH of the aqueous phase to alter the ionization of the analytes.- Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Refine the gradient slope and duration to improve separation. |
| Peak tailing for the parent drug or degradation products | - Secondary interactions with the stationary phase.- Column overload.- Presence of active sites on the column. | - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a base-deactivated stationary phase. |
| Inconsistent retention times | - Fluctuations in column temperature.- Inadequate column equilibration.- Changes in mobile phase composition. | - Use a column oven to maintain a consistent temperature.- Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.- Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
| Emergence of unexpected peaks | - Contamination of the sample, solvent, or glassware.- Further degradation of the sample in the autosampler. | - Use high-purity solvents and clean glassware.- Run a blank injection to identify any background contamination.- Consider using a cooled autosampler if samples are unstable at room temperature. |
Data Presentation
The following table summarizes typical degradation conditions and observed degradation for this compound. Note that the extent of degradation is highly dependent on the specific experimental parameters (e.g., temperature, duration of exposure).
| Stress Condition | Reagent/Method | Typical Conditions | Observed Degradation |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1N - 5N HCl, heated (e.g., 90°C) for several hours. | Significant degradation.[1][3] One study reported a 1.2% increase in a degradant after 24 hours in 5N HCl.[3] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1N - 5N NaOH, at room or elevated temperature. | Significant degradation observed.[1][3] |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% H₂O₂, at room temperature. | Significant degradation.[1] The acidic and oxidative degradation product was found to be 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile.[2] |
| Thermal Degradation | Dry Heat | Elevated temperatures (e.g., 80°C - 105°C) for an extended period (e.g., 24 hours).[3][4] | Significant degradation.[1] |
| Photolytic Degradation | UV or Fluorescent Light | Exposure to light as per ICH guidelines. | Generally found to be stable.[1] |
Experimental Protocols
Below are representative protocols for conducting forced degradation studies on this compound. These should be adapted based on your specific analytical method and objectives.
1. Acid Hydrolysis
-
Objective: To evaluate the degradation of this compound in acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 1N HCl.
-
Heat the mixture at 90°C for 2 hours.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
2. Base Hydrolysis
-
Objective: To assess the stability of this compound in alkaline conditions.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Transfer a known volume into a flask.
-
Add an equal volume of 1N NaOH.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), with periodic sampling.
-
Neutralize the samples with an appropriate amount of 1N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To investigate the effect of oxidative stress on this compound.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Transfer a known volume into a flask.
-
Add an equal volume of 30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a set time (e.g., 24 hours).
-
Dilute the sample to the target concentration with the mobile phase and inject it into the HPLC system.
-
4. Thermal Degradation
-
Objective: To study the impact of heat on the stability of solid this compound.
-
Procedure:
-
Place a known amount of solid this compound in a petri dish.
-
Expose the sample to dry heat in an oven at 105°C for 24 hours.[3]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a known concentration.
-
Analyze the solution by HPLC.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed acid degradation pathway of Trelagliptin.
References
- 1. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijzi.net [ijzi.net]
- 5. Different Spectrophotometric Methods for Simultaneous Determination of Trelagliptin and Its Acid Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Trelagliptin Succinate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and pharmacokinetic studies. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography (HPLC) method for the quantification of Trelagliptin Succinate with alternative analytical techniques. The information presented is compiled from various validated methods to assist in selecting the most suitable approach for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) stands as a robust and extensively validated method for the determination of this compound in both bulk drug and pharmaceutical dosage forms.[1][2][3][4] The principle of this technique lies in the separation of the analyte based on its partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol for a Validated RP-HPLC Method
This protocol represents a synthesis of commonly employed parameters from validated methods.[1]
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, autosampler, and data processing software.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of HPLC grade water and methanol in a 40:60 v/v ratio is commonly used.[1] Some methods may utilize acetonitrile and buffer solutions like 0.05% trifluoroacetic acid in water.[2]
-
Flow Rate: 1.0 ml/min.[1]
-
Injection Volume: 20 µl.[1]
-
Column Temperature: Ambient (approximately 25°C).[1]
-
Retention Time: Approximately 4.925 minutes for Trelagliptin.[1]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) to obtain a known concentration (e.g., 100 µg/ml).[1]
-
Sample Solution: For tablet dosage forms, a representative number of tablets are crushed to a fine powder. A quantity of powder equivalent to a specific dose of this compound is weighed and dissolved in the diluent, followed by sonication and filtration to ensure complete dissolution and removal of excipients.[1]
-
Calibration Standards: A series of dilutions are prepared from the standard stock solution to cover a specified concentration range (e.g., 7.5–45 μg/ml).[1]
4. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of the HPLC method and provide a comparison with alternative techniques for the quantification of this compound.
Table 1: Performance Data for Validated HPLC Method
| Parameter | Result | Reference |
| Linearity Range | 7.5–45 μg/ml | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 99.4 - 100.2% | [1] |
| Precision (%RSD) | < 2% | [3] |
| Limit of Detection (LOD) | 0.0563 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.1689 µg/mL | [3] |
Table 2: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Chromatographic separation based on polarity. | High specificity, accuracy, and precision.[1][2][3][4] Ability to separate the analyte from impurities and degradation products.[2][5] | Requires specialized equipment and trained personnel. Can be more time-consuming and use larger volumes of organic solvents compared to spectrophotometric methods. |
| UV-Visible Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective.[6] | Lower specificity compared to HPLC, as other compounds in the sample may absorb at the same wavelength, leading to interference.[7] Not suitable for the analysis of complex mixtures without prior separation. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Very high sensitivity and selectivity, making it ideal for bioanalytical studies and pharmacokinetic applications.[8] | High cost of instrumentation and complexity of operation. |
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships discussed.
Caption: Workflow for the validation of an HPLC method as per ICH guidelines.
Caption: Comparison of analytical methods for this compound quantification.
References
- 1. ijzi.net [ijzi.net]
- 2. Development of a validated HPLC method for the quantitative determination of this compound and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Different Spectrophotometric Methods for Simultaneous Determination of Trelagliptin and Its Acid Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Trelagliptin Succinate: A Comparative Analysis of a Once-Weekly DPP-4 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Trelagliptin Succinate against other Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following sections detail its mechanism of action, comparative clinical efficacy, and the experimental protocols underpinning these findings.
This compound is a long-acting, potent, and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus. Its primary distinguishing feature is its once-weekly oral dosing regimen, a significant departure from the once-daily administration typical for other drugs in this class, such as sitagliptin, vildagliptin, saxagliptin, and linagliptin. This reduced dosing frequency is designed to improve patient adherence to therapy.[1]
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by targeting the incretin system. In response to food intake, intestinal L-cells and K-cells secrete incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[2][3]
The enzyme DPP-4 rapidly degrades GLP-1 and GIP, thereby limiting their physiological effects. This compound, by inhibiting DPP-4, increases the circulating levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and reduces glucagon levels, ultimately leading to improved glycemic control.[2][4] The signaling cascade initiated by GLP-1 receptor activation involves the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to insulin granule exocytosis.[4]
Comparative Efficacy
Clinical trials have demonstrated that the efficacy of once-weekly this compound in improving glycemic control is comparable to that of once-daily DPP-4 inhibitors. A meta-analysis of six randomized controlled trials involving 981 patients showed that the reduction in hemoglobin A1c (HbA1c) with trelagliptin was comparable to other active comparators (alogliptin, sitagliptin, linagliptin, teneligliptin, anagliptin, or vildagliptin).[5]
| Efficacy Parameter | This compound vs. Other DPP-4 Inhibitors (Active Comparator Group) | This compound vs. Placebo |
| Mean Difference in HbA1c Reduction | 0.06% (95% CI: -0.03 to 0.16) | -0.54% (95% CI: -0.64 to -0.44) |
| Mean Difference in Fasting Blood Glucose (FBG) Reduction | +6.98 mg/dL (95% CI: 2.55 to 11.42) | -6.11 mg/dL (95% CI: -12.00 to -0.23) |
| Mean Difference in Glycated Albumin Reduction | 0.03% (95% CI: -0.47 to 0.53) | -2.31% (95% CI: -2.86 to -1.76) |
Data from a meta-analysis of randomized controlled trials.[5] A positive value in the active comparator group for FBG indicates a smaller reduction by Trelagliptin.
While the reduction in HbA1c was similar, the meta-analysis indicated that the fasting blood glucose lowering effect of trelagliptin was inferior to the active comparator group.[5] However, individual head-to-head trials have shown non-inferiority. For instance, a phase 3 study comparing trelagliptin to alogliptin demonstrated comparable efficacy and safety.[6]
Experimental Protocols
The evaluation of this compound's efficacy and safety has been conducted through a series of phase 3, multicenter, randomized, and controlled clinical trials. A common study design involves comparing once-weekly trelagliptin to a once-daily DPP-4 inhibitor or placebo over a period of 12 to 52 weeks.
A Representative Experimental Workflow:
Key Methodological Components of a Typical Phase 3 Trial:
-
Patient Population: Adults with type 2 diabetes who have inadequate glycemic control despite diet and exercise, with or without background oral antidiabetic therapy (e.g., metformin).[6][7]
-
Study Design: Randomized, double-blind, active-controlled, parallel-group, or crossover design.
-
Intervention: this compound (e.g., 100 mg once weekly) compared with a daily DPP-4 inhibitor (e.g., sitagliptin 50 mg or 100 mg daily) or placebo.[6][7]
-
Primary Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[7]
-
Secondary Endpoints: These often include changes in fasting plasma glucose (FPG) and postprandial glucose (PPG), the proportion of patients achieving a target HbA1c level (e.g., <7.0%), and assessment of adverse events, including hypoglycemia.[7]
-
Statistical Analysis: The primary analysis is often a test for non-inferiority of trelagliptin to the active comparator.
Safety and Tolerability
The safety profile of this compound is comparable to that of other DPP-4 inhibitors. The aforementioned meta-analysis found that treatment-emergent adverse events and severe adverse events were comparable between trelagliptin and both active comparator and placebo groups.[5] Common adverse events reported are generally mild to moderate and can include nasopharyngitis and headache. The incidence of hypoglycemia with DPP-4 inhibitors is low, as their mechanism of action is glucose-dependent.
Conclusion
This compound offers a comparable glycemic-lowering efficacy to once-daily DPP-4 inhibitors, with the primary advantage of a once-weekly dosing schedule that may enhance patient adherence. While its effect on fasting plasma glucose may be less pronounced than some daily DPP-4 inhibitors, its overall impact on HbA1c is non-inferior. The safety and tolerability profile of this compound is consistent with the established safety of the DPP-4 inhibitor class. For researchers and drug development professionals, this compound represents a significant advancement in the management of type 2 diabetes, primarily through its potential to improve treatment adherence without compromising efficacy or safety.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of once weekly dipeptidyl-peptidase-4 inhibitor trelagliptin in type-2 diabetes: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of once‐weekly oral trelagliptin switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Analytical Cross-Validation of Trelagliptin Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Trelagliptin Succinate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, alongside other commonly prescribed gliptins. The objective is to offer a thorough cross-validation of methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for research and quality control purposes.
Comparative Analysis of Analytical Method Performance
The following tables summarize the key performance parameters of various validated analytical methods for this compound and other selected DPP-4 inhibitors. The data has been compiled from multiple studies to provide a broad comparative overview.
This compound
| Analytical Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC[1] | 7.5–45 | 99.4-100.2 | <2 | - | - |
| RP-HPLC[2] | 80-240 | - | <1 | 0.2 | 0.6 |
| UV-Spectrophotometry | 10-60 | 99.97 | <2 | 0.0563 | 0.1689 |
Sitagliptin
| Analytical Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC[3] | 5-30 | 99.89 (Assay) | - | - | - |
| RP-HPLC[4] | 10-50 | - | <2.0 | 0.743 | 2.25 |
| RP-HPLC[5] | 0.217 (80-120% of std conc) | High | <2 | 0.0011 | 0.0033 |
Vildagliptin
| Analytical Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC | 25-150 | 99.73 | - | 0.06 | 0.21 |
| RP-HPLC[6] | 1-15 | 98.38-101.42 | - | 0.21 | 0.65 |
| RP-HPLC[7] | 50 (working conc) | - | - | - | - |
Saxagliptin
| Analytical Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC[8] | 10-50 | - | <2.0 | - | - |
| UV-Spectrophotometry[9] | 2-10 | 93.75-104.16 | - | 6.77 | 20.33 |
| RP-HPLC[10] | 0.01-0.5 | 98.33-101.29 | - | - | - |
Linagliptin
| Analytical Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC[11] | 10-30 | 99.7 | - | - | - |
| RP-HPLC[12] | 1-50 | >98 | <2 | 0.3 | 1 |
| RP-HPLC | 30-70 | 98-102 | - | 0.09 | 0.027 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
RP-HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of HPLC grade water and methanol in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.
-
Procedure: A stock solution of this compound is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to fall within the linearity range. The samples are then injected into the HPLC system, and the peak areas are recorded for quantification.
RP-HPLC Method for Sitagliptin
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ).[3]
-
Mobile Phase: A mixture of 0.01M KH2PO4 and Methanol in a 50:50 (v/v) ratio, with the pH adjusted to 2.5 using orthophosphoric acid.[3]
-
Flow Rate: 0.7 ml/min.[3]
-
Detection Wavelength: 267 nm.[3]
-
Procedure: A standard stock solution of Sitagliptin is prepared in the mobile phase. Calibration standards are prepared by appropriate dilution of the stock solution. The samples are chromatographed, and the peak areas are used to construct a calibration curve for the determination of the drug concentration.
RP-HPLC Method for Vildagliptin
-
Instrumentation: Waters HPLC system with a dual absorbance detector.
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of dilute orthophosphoric acid solution (pH 2.6) and acetonitrile in a 72:28 (v/v) ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 10 µL.
-
Procedure: A stock solution of Vildagliptin is prepared and subsequently diluted to create a series of standard solutions. Each standard is injected into the HPLC system to establish a calibration curve. Sample solutions are then analyzed to determine the concentration of Vildagliptin.
Visualizations
DPP-4 Inhibition Signaling Pathway
References
- 1. ijzi.net [ijzi.net]
- 2. ijsr.net [ijsr.net]
- 3. japer.in [japer.in]
- 4. ijtsrd.com [ijtsrd.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchtrend.net [researchtrend.net]
- 7. ijrpr.com [ijrpr.com]
- 8. bepls.com [bepls.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. academic.oup.com [academic.oup.com]
Head-to-head comparison of Trelagliptin and Alogliptin in preclinical models
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, Trelagliptin and Alogliptin have emerged as significant therapeutic options. While both drugs share a common mechanism of action, their preclinical profiles exhibit distinct characteristics that influence their clinical application. This guide provides a detailed head-to-head comparison of Trelagliptin and Alogliptin in preclinical models, presenting key experimental data, methodologies, and a visualization of their shared signaling pathway.
In Vitro Potency and Selectivity: A Quantitative Look
The foundational efficacy of a DPP-4 inhibitor lies in its ability to potently and selectively bind to the DPP-4 enzyme. Preclinical in vitro studies have demonstrated that Trelagliptin exhibits a higher potency for DPP-4 inhibition compared to Alogliptin.
| Parameter | Trelagliptin | Alogliptin | Reference |
| Human DPP-4 IC50 | 1.3 nmol/L | 5.3 nmol/L | [1] |
| Human Plasma DPP-4 IC50 | 4.2 nmol/L | ~10 nmol/L | [1] |
| Rat Plasma DPP-4 IC50 | 9.7 nmol/L | Not directly compared | [1] |
| Dog Plasma DPP-4 IC50 | 6.2 nmol/L | Not directly compared | [1] |
| Selectivity over DPP-8 | >10,000-fold | >10,000-fold | [1][2] |
| Selectivity over DPP-9 | >10,000-fold | >10,000-fold | [1][2] |
| Selectivity over FAPα | >10,000-fold | >10,000-fold | [1][2] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Trelagliptin consistently demonstrates lower IC50 values, indicating that a lower concentration of the drug is required to achieve 50% inhibition of the DPP-4 enzyme. Both drugs exhibit high selectivity for DPP-4 over other related proteases like DPP-8, DPP-9, and Fibroblast Activation Protein-alpha (FAPα), which is a crucial safety feature to minimize off-target effects.[1][2]
Pharmacodynamics: In Vivo Efficacy in Animal Models
Preclinical pharmacodynamic studies in animal models provide insights into the in vivo efficacy of these inhibitors. While direct head-to-head studies are limited, individual studies on Alogliptin in Zucker fa/fa rats, a model of obesity and insulin resistance, have shown significant effects on glucose metabolism.
Table 2: Pharmacodynamic Profile of Alogliptin in Zucker fa/fa Rats
| Parameter | Alogliptin (0.3-10 mg/kg, single dose) | Reference |
| Plasma DPP-4 Inhibition | 91% to 100% at 2h; 20% to 66% at 24h | [2] |
| Plasma GLP-1 Increase (AUC0-20 min) | 2- to 3-fold | [2] |
| Early-phase Insulin Secretion Increase (AUC0-20 min) | 1.5- to 2.6-fold | [2] |
| Blood Glucose Excursion Reduction (AUC0-90 min) | 31% to 67% | [2] |
AUC (Area Under the Curve) represents the total drug exposure over time.
These results highlight Alogliptin's ability to effectively inhibit DPP-4 in vivo, leading to increased levels of active GLP-1, enhanced insulin secretion, and a subsequent reduction in blood glucose levels following an oral glucose challenge.[2]
Pharmacokinetics: A Glimpse into Drug Disposition
The pharmacokinetic profiles of Trelagliptin and Alogliptin have been characterized in various animal species, revealing key differences that may contribute to their distinct dosing regimens.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Trelagliptin | Alogliptin | Reference |
| Species | Dogs | Rats | Dogs |
| Absolute Oral Bioavailability | Not specified | 45% | 86% |
| Plasma DPP-4 Inhibition (single oral dose) | >90% (max) | >90% (max), sustained for 12h (43%) | >90% (max), sustained for 12h (65%) |
| EC50 for DPP-4 Inhibition | Not specified | 3.4 to 5.6 ng/mL (10.0 to 16.5 nM) | 3.4 to 5.6 ng/mL (10.0 to 16.5 nM) |
EC50 (half maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.
Alogliptin demonstrates good oral bioavailability across different species.[2] The sustained plasma DPP-4 inhibition observed with Alogliptin in monkeys for over 24 hours supports its potential for once-daily dosing in humans.[2] While specific bioavailability data for Trelagliptin in these models was not detailed in the provided search results, its development as a once-weekly formulation suggests a prolonged pharmacokinetic profile.
Signaling Pathway and Experimental Workflow
Both Trelagliptin and Alogliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme, which is a key regulator of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).
The diagram above illustrates how Trelagliptin and Alogliptin inhibit the DPP-4 enzyme, preventing the inactivation of active GLP-1 and GIP. This leads to increased insulin secretion and decreased glucagon secretion from the pancreas, ultimately resulting in lower blood glucose levels.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of Trelagliptin and Alogliptin.
In Vitro DPP-4 Inhibition Assay
-
Enzyme Source: Recombinant human DPP-4 or DPP-4 from Caco-2 cell extracts and plasma from humans, rats, and dogs.[1]
-
Substrate: Gly-Pro-p-nitroanilide or a similar chromogenic or fluorogenic substrate.[1]
-
Procedure: The enzyme is incubated with varying concentrations of the inhibitor (Trelagliptin or Alogliptin). The reaction is initiated by the addition of the substrate, and the rate of product formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats (for Alogliptin)
-
Animal Model: Male Zucker fa/fa rats, a genetic model of obesity and insulin resistance.[2]
-
Drug Administration: Alogliptin is administered orally at various doses (e.g., 0.3, 1, 3, and 10 mg/kg).[2]
-
Glucose Challenge: A standard glucose solution is administered orally to the rats after a period of fasting.[2]
-
Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.[2]
-
Parameters Measured: Plasma glucose, insulin, and active GLP-1 levels are determined. Plasma DPP-4 activity is also measured.[2]
-
Data Analysis: The area under the curve (AUC) for glucose, insulin, and GLP-1 is calculated to assess the overall effect of the drug.[2]
Conclusion
The preclinical data reveals that both Trelagliptin and Alogliptin are potent and highly selective DPP-4 inhibitors. Trelagliptin demonstrates superior in vitro potency for DPP-4 inhibition compared to Alogliptin. While direct comparative in vivo efficacy studies in the same animal model are not extensively available, the individual preclinical data for Alogliptin confirms its robust pharmacodynamic effects on glucose metabolism. The distinct pharmacokinetic profiles of these two drugs likely underpin their different clinical dosing regimens, with Trelagliptin's characteristics supporting a once-weekly administration. These preclinical findings provide a strong rationale for the clinical development and utility of both agents in the management of type 2 diabetes.
References
- 1. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioequivalence and Efficacy of Trelagliptin Succinate
Trelagliptin succinate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, distinguishes itself within the class of oral antidiabetic agents through its once-weekly dosing regimen, a significant advantage for patient adherence.[1] This guide provides a comprehensive comparison of this compound's bioequivalence and performance against other DPP-4 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of this compound
Trelagliptin's unique pharmacokinetic profile, characterized by a long elimination half-life, is fundamental to its once-weekly administration.[2] The drug binds strongly to the DPP-4 enzyme and has a slow dissociation rate, contributing to sustained enzyme inhibition.[2][3]
A study in healthy adult subjects who received single oral doses of 50 mg and 100 mg of trelagliptin before breakfast yielded the following pharmacokinetic parameters:
| Parameter | Trelagliptin 50 mg | Trelagliptin 100 mg |
| N | 8 | Not Specified |
| Cmax (ng/mL) | 268.3 | 1001 ± 242 (at 200mg) |
| Tmax (h) | Not Specified | Median value available |
| AUC∞ (ng・h/mL) | Not Specified | 12,288 ± 1945 (at 200mg) |
| t1/2z (h) | Not Specified | Not Specified |
| C168 (ng/mL) | Not Specified | Not Specified |
Note: Data for the 100mg dose is limited in the provided context, with more complete data available for a 200mg dose. Cmax and AUC data for a 200mg dose are provided for reference.[4][5]
Comparative Efficacy and Bioequivalence with Other DPP-4 Inhibitors
Clinical studies have demonstrated that trelagliptin's efficacy in glycemic control is comparable to that of daily-dosed DPP-4 inhibitors like alogliptin and sitagliptin.
In Vitro DPP-4 Inhibition
| Compound | IC50 (nmol/L) against recombinant human DPP-4 |
| Trelagliptin | 1.3 [95% CI: 1.1, 1.5] |
| Alogliptin | 5.3 [95% CI: 5.0, 5.7] |
| Sitagliptin | 16.0 [95% CI: 15.1, 16.9] |
Data from an evaluation using recombinant human DPP-4.[4]
Clinical Efficacy: Change in HbA1c
A randomized, double-blind, phase 3 non-inferiority study comparing once-weekly trelagliptin with daily alogliptin in Japanese patients with type 2 diabetes showed that trelagliptin was non-inferior to alogliptin in reducing HbA1c levels over a 24-week period.[6][7]
| Treatment Group | Mean Change in HbA1c from Baseline |
| Trelagliptin (100 mg once-weekly) | -0.33% |
| Alogliptin (25 mg once-daily) | -0.45% |
The least squares mean difference in the change from baseline in HbA1c between the trelagliptin and alogliptin groups was 0.11% (95% CI -0.054 to 0.281), which was within the non-inferiority margin of 0.4%.[6][7]
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for an oral antidiabetic drug like this compound follows a standardized protocol to compare its bioavailability with a reference product.
Study Design:
-
Type: Randomized, open-label, two-period, crossover study.[8][9]
-
Subjects: Healthy adult volunteers.
-
Procedure: Subjects receive a single dose of the test formulation and the reference formulation in separate periods, with a washout period in between.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to measure the drug concentration in plasma.[10]
-
Pharmacokinetic Parameters: The primary endpoints are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[10][11]
-
Bioequivalence Criteria: To establish bioequivalence, the 90% confidence interval (CI) for the ratio of the geometric least square means of the test product to the reference product for both AUC and Cmax must fall within the range of 80.00% to 125.00%.[9][10]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of trelagliptin in biological samples is typically performed using a validated LC-MS/MS method.
-
Chromatography:
-
Mass Spectrometry:
Mandatory Visualizations
Signaling Pathway of this compound
This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] By preventing their breakdown, trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[13] This action helps to regulate blood glucose levels.[13] Furthermore, studies suggest that trelagliptin may improve insulin sensitivity by positively impacting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glucose transporter type 4 (GLUT4) signaling pathway.[2][14]
Caption: Mechanism of action of Trelagliptin via DPP-4 inhibition.
Experimental Workflow for a Bioequivalence Study
The workflow for a typical bioequivalence study involves several key stages, from ethical approval and subject recruitment to pharmacokinetic analysis and statistical comparison.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1029877-94-8 | Benchchem [benchchem.com]
- 3. Trelagliptin - Wikipedia [en.wikipedia.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 6. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study - [medicinesresources.nhs.uk]
- 7. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 9. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin-Metformin Fixed-Dose Combination Compared with the Originator Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Once-Weekly Trelagliptin on Par with Daily Gliptins for Glycemic Control in Type 2 Diabetes
A comprehensive review of in vivo studies demonstrates that the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, trelagliptin, offers comparable efficacy in managing type 2 diabetes mellitus to several daily-administered gliptins, including sitagliptin, alogliptin, and vildagliptin. The primary measure of efficacy, a reduction in hemoglobin A1c (HbA1c), was found to be non-inferior in head-to-head clinical trials, providing a convenient long-acting therapeutic alternative that may enhance patient compliance.
Trelagliptin's unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly dosing while maintaining sustained inhibition of the DPP-4 enzyme.[1][2][3] This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By prolonging the action of these hormones, trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control.[1][3]
Comparative Efficacy in Glycemic Control
Multiple clinical trials have substantiated the non-inferiority of once-weekly trelagliptin to daily gliptins in reducing HbA1c levels in patients with type 2 diabetes.
Trelagliptin vs. Alogliptin
A randomized, double-blind, phase 3 non-inferiority study in Japanese patients with type 2 diabetes compared once-weekly trelagliptin (100 mg) with daily alogliptin (25 mg) over a 24-week period. The study concluded that trelagliptin was non-inferior to alogliptin in reducing HbA1c levels.[4][5] The least squares mean change from baseline in HbA1c was -0.33% for the trelagliptin group and -0.45% for the alogliptin group, with a mean difference of 0.11%.[5] Another study also supported the non-inferiority of trelagliptin to alogliptin.[6][7]
Trelagliptin vs. Vildagliptin
A 16-week, phase 3, randomized, open-label, non-inferiority trial in Indian patients with type 2 diabetes compared once-weekly trelagliptin (100 mg) with twice-daily vildagliptin (50 mg).[8] The study demonstrated the non-inferiority of trelagliptin to vildagliptin in reducing HbA1c.[8] At the end of the 16 weeks, the mean change in HbA1c from baseline was -0.89% for the trelagliptin group and -1.00% for the vildagliptin group.[8] A similar proportion of patients in both groups achieved the target HbA1c level of less than 7% (48.57% for trelagliptin vs. 47.57% for vildagliptin).[8]
Trelagliptin vs. Sitagliptin
A quasi-experimental study evaluated the efficacy of switching patients from daily sitagliptin to once-weekly trelagliptin. The results showed comparable glycemic control, with no statistically significant difference in mean HbA1c levels before and after the switch (7.37% on sitagliptin vs. 7.41% on trelagliptin).[9][10] An ongoing clinical trial aims to further compare the efficacy of trelagliptin and sitagliptin in lowering HbA1c over a 3-month period.[11]
Data Summary:
| Comparison | Drug & Dosage | Study Duration | Mean Change in HbA1c from Baseline | Proportion of Patients Achieving HbA1c < 7% | Reference |
| Trelagliptin vs. Alogliptin | Trelagliptin 100 mg once-weekly | 24 weeks | -0.33% | Not Reported | [5] |
| Alogliptin 25 mg once-daily | 24 weeks | -0.45% | Not Reported | [5] | |
| Trelagliptin vs. Vildagliptin | Trelagliptin 100 mg once-weekly | 16 weeks | -0.89% | 48.57% | [8] |
| Vildagliptin 50 mg twice-daily | 16 weeks | -1.00% | 47.57% | [8] | |
| Trelagliptin vs. Sitagliptin (Switched) | Sitagliptin (pre-switch) | N/A | 7.37% (mean HbA1c) | Not Reported | [9][10] |
| Trelagliptin (post-switch) | N/A | 7.41% (mean HbA1c) | Not Reported | [9][10] |
Experimental Protocols
The cited studies employed robust methodologies to ensure the validity of their findings. Key aspects of the experimental protocols are outlined below.
Trelagliptin vs. Alogliptin (Inagaki et al., 2015)
-
Study Design: A randomized, double-blind, active-controlled, parallel-group, phase 3, non-inferiority study.[5]
-
Participants: Japanese patients with type 2 diabetes inadequately controlled by diet and exercise.[5]
-
Intervention: Patients were randomly assigned to receive either trelagliptin (100 mg) once per week, alogliptin (25 mg) once per day, or a placebo for 24 weeks. A double-dummy design was used to maintain blinding.[5]
-
Primary Outcome: The primary endpoint was the difference in the change in HbA1c concentration from baseline to the end of the 24-week treatment period. The non-inferiority margin was set at 0.4%.[5]
Trelagliptin vs. Vildagliptin (Dewan et al., 2025)
-
Study Design: A multicenter, randomized, open-label, parallel-group, active-controlled non-inferiority clinical trial.[8]
-
Participants: Treatment-naive patients with type 2 diabetes mellitus in India.[8]
-
Intervention: A total of 240 patients were randomized to receive either trelagliptin (100 mg once weekly) or vildagliptin (50 mg twice daily) for 16 weeks.[8]
-
Primary Outcome: The primary endpoint was the non-inferiority of trelagliptin to vildagliptin in reducing HbA1c levels from baseline to week 16.[8] Secondary outcomes included changes in fasting and postprandial blood glucose.[8]
Trelagliptin vs. Sitagliptin (Nawaz et al., 2025)
-
Study Design: A quasi-experimental (pre-post intervention) study.[10]
-
Participants: Patients with type 2 diabetes with well-controlled HbA1c (6.5–8.5%) on sitagliptin therapy.[10]
-
Intervention: Patients were switched from daily sitagliptin to once-weekly trelagliptin. HbA1c levels were measured before and after the switch to assess glycemic control.[10]
Signaling Pathway and Experimental Workflow
The mechanism of action of DPP-4 inhibitors and a typical workflow for a comparative clinical trial are illustrated below.
References
- 1. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 2. Trelagliptin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study - [medicinesresources.nhs.uk]
- 5. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Pilot Study of the Effect of Trelagliptin and Alogliptin on Glycemic Variability in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Once-Weekly Trelagliptin As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcsrj.com [bcsrj.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Safety and Toxicology of Trelagliptin Succinate and Other Gliptins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicological profiles of trelagliptin succinate with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The information presented herein is collated from a comprehensive review of preclinical and clinical studies, with a focus on providing actionable data and insights for research and development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assessments are provided.
Preclinical Safety and Toxicology Comparison
Preclinical studies are fundamental in establishing the safety profile of a new chemical entity. The following table summarizes the No-Observed-Adverse-Effect-Level (NOAEL) from key preclinical toxicology studies for trelagliptin and other widely used gliptins. These values represent the highest dose at which no adverse effects were observed in the studied animal models.
Table 1: Comparative Preclinical Toxicology of Trelagliptin and Other Gliptins (NOAELs)
| Gliptin | Species | Duration | NOAEL | Key Findings at Higher Doses |
| Trelagliptin | Rat | 2-year | 75 mg/kg/day[1] | Liver changes[1] |
| Dog | - | 250 mg/kg/day[1] | Gastrointestinal symptoms[1] | |
| Sitagliptin | Rat | 2-year | 50 mg/kg/day | Increased incidence of liver adenoma/carcinoma at 500 mg/kg/day.[2] |
| Mouse | 2-year | 500 mg/kg/day | No increase in tumor incidence.[2] | |
| Dog | 1-year | - | No gross or histomorphological changes in the pancreas.[3] | |
| Alogliptin | Rat | 2-year | 75 mg/kg/day | No drug-related tumors observed up to this dose.[4] |
| Mouse | - | - | - | |
| Dog | - | 30-times MRHD | No major toxicities observed.[5] | |
| Linagliptin | Rat | 2-year | >400-times MRHD | No drug-related tumors found.[6] |
| Mouse | - | - | - | |
| Monkey | 1-year | 100 mg/kg/day | No necrotic skin lesions observed.[7] | |
| Vildagliptin | Rat | 2-year | ~200-times human exposure | No increase in overall tumor incidence.[8] |
| Mouse | 2-year | 500 mg/kg (59-fold human exposure) | Slight increase in mammary adenocarcinomas at higher doses.[8] | |
| Monkey | - | - | Acute toxicity including edema and skeletal muscle necrosis observed, considered monkey-specific.[9] |
MRHD: Maximum Recommended Human Dose
Clinical Safety and Tolerability
Clinical trials provide the most relevant data on the safety of a drug in the target patient population. The overall safety profile of trelagliptin is comparable to that of other DPP-4 inhibitors.[10] The most common adverse events are generally mild and transient.
Table 2: Comparative Clinical Safety of Trelagliptin and Other Gliptins (Incidence of Common Adverse Events)
| Adverse Event | Trelagliptin | Sitagliptin | Linagliptin | Alogliptin | Vildagliptin |
| Nasopharyngitis | Reported[11] | Common[12] | Common[13] | Reported | Common[12] |
| Headache | Reported | Common[12] | Reported | Reported | Common[12] |
| Upper Respiratory Tract Infection | Reported | Common | Reported | Reported | Reported |
| Hypoglycemia (as monotherapy) | Low risk | Low risk | Low risk | Low risk | Low risk |
| Gastrointestinal Events | Mild | Minimal increased risk[2] | Reported | Reported | Reported |
Serious Adverse Events of Special Interest
Certain serious adverse events have been associated with the DPP-4 inhibitor class. While rare, it is crucial for drug development professionals to be aware of these potential risks.
Table 3: Serious Adverse Events Associated with DPP-4 Inhibitors
| Adverse Event | Association with DPP-4 Inhibitors | Incidence/Risk |
| Acute Pancreatitis | A subject of ongoing investigation with some meta-analyses suggesting a small increased risk.[1] Other meta-analyses have not found a significant association. | One meta-analysis reported an odds ratio of 1.79, translating to one to two additional cases per 1,000 patients treated for 2 years. |
| Bullous Pemphigoid | An association has been reported, particularly with vildagliptin and sitagliptin. | The onset can range from days to years after initiating therapy. Discontinuation of the drug often leads to remission. |
| Severe Cutaneous Adverse Reactions (SCARs) | Rare cases of Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS) have been reported, primarily with sitagliptin. | Very rare. |
| Severe and Disabling Arthralgia | Postmarketing reports have linked DPP-4 inhibitors to severe joint pain. | The time to onset varies, and symptoms typically resolve upon discontinuation of the drug. |
| Heart Failure | Some studies have suggested an increased risk of hospitalization for heart failure with saxagliptin and alogliptin. | The FDA has added warnings to the labels of saxagliptin and alogliptin regarding this risk. |
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the accurate assessment of drug safety and toxicology. Below are representative methodologies for key preclinical studies based on international guidelines.
Chronic Toxicity Study (Rodent - 2-Year Bioassay)
-
Objective: To assess the long-term toxicity and carcinogenic potential of the test substance.
-
Test System: Male and female rats of a standard strain (e.g., Sprague-Dawley or Wistar).
-
Dose Levels: A control group (vehicle only) and at least three dose levels of the test substance administered orally (e.g., via gavage or in the diet). The highest dose should be the maximum tolerated dose (MTD), which is determined in shorter-term studies.
-
Duration: 104 weeks (2 years).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, and weekly detailed physical examinations.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks, and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples collected at 6, 12, 18, and 24 months.
-
Urinalysis: Conducted at the same intervals as blood collection.
-
Ophthalmology: Examinations performed before the start of the study and at termination.
-
Gross Pathology: A full necropsy is performed on all animals at the end of the study or when found moribund.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from lower-dose groups with treatment-related findings are also examined.
-
Genetic Toxicology Battery
A battery of tests is conducted to assess the mutagenic and clastogenic potential of the drug candidate.
-
Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations. Different strains of Salmonella typhimurium and Escherichia coli are used.
-
In Vitro Chromosomal Aberration Test: To assess the potential to cause structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells).
-
In Vivo Micronucleus Test: To evaluate chromosomal damage in a whole animal system (e.g., bone marrow of mice or rats).
Visualizing Key Pathways and Processes
DPP-4 Inhibition Signaling Pathway
The primary mechanism of action of gliptins is the inhibition of the DPP-4 enzyme, which leads to an increase in the active levels of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This, in turn, potentiates glucose-dependent insulin secretion and suppresses glucagon release.
Caption: Mechanism of action of DPP-4 inhibitors.
Standard Preclinical Toxicology Workflow
The preclinical safety evaluation of a new drug candidate follows a structured workflow to systematically assess its toxicological profile before human trials.
Caption: A typical preclinical toxicology workflow for a new drug candidate.
References
- 1. lac.tcu.edu.tw [lac.tcu.edu.tw]
- 2. altasciences.com [altasciences.com]
- 3. youtube.com [youtube.com]
- 4. medscape.com [medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 9. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy [gmp-compliance.org]
- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. criver.com [criver.com]
- 12. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
Comparative Analysis of Trelagliptin Succinate's Effect on GLP-1 Levels: A Guide for Researchers
This guide provides a comparative analysis of trelagliptin succinate's effect on glucagon-like peptide-1 (GLP-1) levels, placing it in context with other dipeptidyl peptidase-4 (DPP-4) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further investigation and development.
Executive Summary
This compound, a once-weekly DPP-4 inhibitor, effectively increases the concentration of active GLP-1 by preventing its degradation by the DPP-4 enzyme.[1] While direct head-to-head clinical trials providing quantitative comparisons of the magnitude of GLP-1 level increases between trelagliptin and other DPP-4 inhibitors are limited in publicly available literature, existing data on DPP-4 inhibition and glycemic control suggest a comparable, potent, and sustained effect. In vitro studies indicate that trelagliptin may have a more potent inhibitory effect on the DPP-4 enzyme compared to some other gliptins, such as alogliptin and sitagliptin.[2] As a class, DPP-4 inhibitors have been shown to increase active GLP-1 concentrations by two- to three-fold.[3][4]
Mechanism of Action: DPP-4 Inhibition and GLP-1 Regulation
The primary mechanism of action for this compound and other DPP-4 inhibitors is the competitive and reversible inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs prolong the activity of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and a delay in gastric emptying. This cascade of effects contributes to improved glycemic control in patients with type 2 diabetes.
Comparative Data on DPP-4 Inhibition
While direct comparative data on the fold-increase in active GLP-1 levels are scarce, studies have compared the DPP-4 inhibition rates of trelagliptin and alogliptin. This serves as a key pharmacodynamic marker for their effect on GLP-1.
| Drug | Dosing Regimen | Time of Measurement | Mean DPP-4 Inhibition | Reference |
| Trelagliptin | 100 mg once-weekly | Day 7 post-dose | ~75-80% | [5] |
| Alogliptin | 25 mg once-daily | Day 1 post-dose | No notable difference from Trelagliptin at Day 7 | [5] |
Note: This table presents a qualitative comparison of DPP-4 inhibition as specific quantitative values from a head-to-head study were not available.
Experimental Protocols
Measurement of Active GLP-1 Levels
The accurate measurement of active GLP-1 is critical for evaluating the pharmacodynamic effects of DPP-4 inhibitors. The following is a generalized protocol based on commonly used enzyme-linked immunosorbent assay (ELISA) methods.
1. Sample Collection and Handling:
-
Collect whole blood into chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis to prevent degradation of active GLP-1.
2. ELISA Procedure (Sandwich ELISA Principle):
-
Use a commercially available active GLP-1 ELISA kit.
-
The wells of the microplate are typically pre-coated with a capture antibody specific for the C-terminus of GLP-1.
-
Add standards, controls, and plasma samples to the wells.
-
Incubate to allow active GLP-1 to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody, often conjugated to an enzyme (e.g., horseradish peroxidase - HRP), which is specific for the N-terminus of active GLP-1 (7-36 or 7-37).
-
Incubate to form a "sandwich" of capture antibody-GLP-1-detection antibody.
-
Wash the wells again to remove unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of active GLP-1 in the samples by comparing their absorbance to the standard curve.
Discussion and Future Directions
The available evidence strongly supports the efficacy of this compound as a potent DPP-4 inhibitor that, like others in its class, increases levels of active GLP-1. Its unique once-weekly dosing schedule offers a significant potential advantage in patient adherence. However, to provide a more definitive comparative analysis of its effect on GLP-1 levels, head-to-head clinical trials with standardized methodologies for GLP-1 measurement are warranted.
Future research should focus on:
-
Directly comparative pharmacodynamic studies: Quantifying the fold-increase and absolute concentrations of active GLP-1 following administration of trelagliptin versus other DPP-4 inhibitors (e.g., sitagliptin, alogliptin, vildagliptin) in a controlled clinical trial setting.
-
Postprandial GLP-1 dynamics: Investigating the comparative effects on GLP-1 levels in response to a standardized meal challenge to better understand the physiological impact of these drugs.
-
Correlation with clinical outcomes: Establishing a clearer link between the magnitude of GLP-1 increase and key clinical endpoints such as glycemic variability and long-term cardiovascular outcomes.
By addressing these research gaps, a more comprehensive understanding of the comparative efficacy of this compound in modulating the incretin system can be achieved, further informing its clinical application and development.
References
- 1. Trelagliptin - Wikipedia [en.wikipedia.org]
- 2. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 4. diabetesonthenet.com [diabetesonthenet.com]
- 5. Efficacy and safety of once‐weekly oral trelagliptin switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Trelagliptin Succinate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Trelagliptin Succinate is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental contamination but also ensures the health and safety of laboratory personnel and the surrounding community. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate care. Based on available safety data, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this compound.[1]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
Disposal Protocol for this compound
The disposal of this compound, as with most research chemicals and pharmaceuticals, must comply with local, state, and federal regulations.[1][2] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4]
Step 1: Waste Identification and Classification
The initial step is to determine if the this compound waste is classified as hazardous. While the Safety Data Sheets (SDS) for this compound do not explicitly categorize it as a hazardous waste under normal conditions, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a formal classification.[2] Factors that may render the waste hazardous include being mixed with a listed hazardous solvent or exhibiting characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4]
Step 2: Segregation and Collection
-
Dedicated Waste Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[5][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (or as directed by your EHS office) and include the full chemical name ("this compound"), concentration, and any other components in the waste stream.[5][7]
-
Incompatible Wastes: Never mix this compound waste with incompatible materials.[5] this compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 3: Storage
-
Secure Location: Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Closed Container: Keep the container tightly sealed except when adding waste.[1][2][5]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.[5]
Step 4: Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[5][7]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste vendor for proper treatment and disposal, which typically involves incineration at a permitted facility.[3][8]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sink.[5][9] This practice is illegal for hazardous waste and environmentally harmful for non-hazardous pharmaceuticals.[3][8]
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Citation |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. | [1] |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1][2] |
| Disposal Method | Dispose of contents/container in accordance with local regulations via an approved waste disposal plant. | [1][2] |
| Spill Cleanup | Absorb with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. | [1][10] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.
By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. epa.gov [epa.gov]
- 10. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
